Galacto-RGD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H52N10O12 |
|---|---|
Molecular Weight |
792.8 g/mol |
IUPAC Name |
2-[(2R,5R,8S,11S)-8-[4-[[(3R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)/t18-,19-,20+,21+,22-,25?,26?,27+,28?/m0/s1 |
InChI Key |
GUPUFVWCDYSPBQ-CFUWTOEGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Galacto-RGD Mechanism of Action in Integrin Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a family of heterodimeric transmembrane receptors, are pivotal mediators of cell-matrix and cell-cell interactions, playing critical roles in a myriad of physiological and pathological processes including cell adhesion, migration, proliferation, and survival. The recognition of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence by a subset of integrins is a cornerstone of these interactions. Synthetic RGD-containing peptides have emerged as valuable tools for probing integrin function and as promising therapeutic and diagnostic agents.
This technical guide provides an in-depth exploration of the mechanism of action of Galacto-RGD, a glycosylated cyclic RGD peptide, in integrin binding. The addition of a galactose moiety to the core RGD peptide has been shown to favorably modulate its pharmacokinetic properties, making it a compound of significant interest in drug development and molecular imaging.[1][2] This document details the binding affinity of this compound, the experimental protocols to assess its interaction with integrins, and the downstream signaling events that ensue upon binding.
Core Mechanism of this compound Integrin Binding
The fundamental mechanism of this compound action lies in its ability to act as a competitive antagonist at the RGD-binding site of specific integrin subtypes. The RGD motif within the cyclic peptide mimics the natural ligand recognition sequence found in extracellular matrix (ECM) proteins such as fibronectin, vitronectin, and fibrinogen.[3]
The binding process is primarily mediated by the interaction of the guanidinium (B1211019) group of the arginine residue and the carboxyl group of the aspartic acid residue with specific sites on the integrin heterodimer. Molecular dynamics simulations suggest that the formation of a salt bridge between the arginine of the RGD peptide and an aspartic acid residue on the integrin is a key interaction.[4][5] The spatial presentation of the RGD sequence is critical for high-affinity binding, and cyclization of the peptide constrains its conformation, often leading to increased affinity and selectivity for certain integrin subtypes compared to linear RGD peptides.[6]
The galactose moiety of this compound primarily influences the pharmacokinetic properties of the molecule, leading to improved hydrophilicity and consequently faster clearance from non-target tissues, which is particularly advantageous for in vivo imaging applications.[1][2] While the direct interaction of the galactose with the integrin binding pocket is not extensively characterized, glycosylation can influence the overall conformation and solubility of the peptide, which may indirectly affect its binding kinetics and specificity.
Quantitative Binding Affinity of RGD Analogs
The binding affinity of this compound and other RGD analogs to various integrin subtypes is a critical determinant of their biological activity and therapeutic potential. These affinities are typically quantified by determining the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). The following table summarizes available quantitative data for this compound and related compounds.
| Compound | Integrin Subtype | Assay Type | Measured Value (IC50/Kd in nM) | Cell Line (if applicable) | Reference |
| This compound | αvβ3 | Competitive Displacement | 404 ± 38 | U87MG | [3] |
| [19F]Gal-RGD | αvβ3 | Not Specified | 11-55 | Not Specified | [7] |
| [19F]Gal-RGD | αvβ5 | Not Specified | 6-14 | Not Specified | [7] |
| c(RGDfK) | αvβ3 | Competitive Binding | 2.3 | Not Specified | [7] |
| (Ga)NOPO-c(RGDfK) | αvβ3 | Competitive Binding | 1.1 | Not Specified | [7] |
| F-Galacto-c(RGDfK) | αvβ3 | Competitive Binding | 8 | Not Specified | [7] |
| RAFT-RGD-Cy5 | αvβ3 | Fluorescence Correlation Spectroscopy | 3.87 | Purified Integrin | [8] |
| cRGD-Cy5 | αvβ3 | Fluorescence Correlation Spectroscopy | 41.70 | Purified Integrin | [8] |
| RAFT-RGD-Cy5 | α3β1 | Fluorescence Correlation Spectroscopy | 1147 | Purified Integrin | [8] |
Experimental Protocols
Precise and reproducible experimental methods are essential for characterizing the interaction of this compound with integrins. Below are detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound involves the solid-phase synthesis of the cyclic peptide, preparation of the glycosyl donor, and subsequent conjugation.
1. Solid-Phase Synthesis of c(RGDfK): The cyclic peptide c(RGDfK) is a common scaffold for RGD-based ligands. Its synthesis is typically performed on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][9]
-
Resin and Amino Acid Loading: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support. The first protected amino acid (e.g., Fmoc-Lys(Dde)-OH) is attached to the resin.
-
Peptide Chain Elongation: The peptide chain is elongated by sequential deprotection of the Fmoc group (typically with piperidine (B6355638) in DMF) and coupling of the next Fmoc-protected amino acid using a coupling agent like HATU.
-
Cleavage from Resin: Once the linear peptide is assembled, the protecting groups on the side chains are selectively removed.
-
Cyclization: The peptide is cleaved from the resin and cyclized in solution under high dilution conditions to favor intramolecular cyclization over polymerization.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Synthesis of the Sugar Amino Acid Precursor: A sugar amino acid is synthesized to introduce the galactose moiety. This can be achieved through a multi-step synthesis starting from a protected galactose derivative, such as pentaacetyl-protected galactose.[1][10]
3. Conjugation of the Sugar Moiety to the Peptide: The synthesized sugar amino acid is then conjugated to the lysine (B10760008) side chain of the c(RGDfK) peptide.[1]
Competitive Integrin-Binding ELISA
This assay is used to determine the IC50 value of a test compound by measuring its ability to compete with a known ligand for binding to a purified integrin.
Figure 1. Workflow for a competitive ELISA to determine integrin binding affinity.
Protocol:
-
Plate Coating: Coat a 96-well plate with an integrin ligand (e.g., 10 µg/mL vitronectin for αvβ3) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Competition: Add a constant concentration of purified integrin receptor and a biotinylated competing ligand (e.g., biotinylated-RGD peptide) along with serial dilutions of this compound to the wells. Incubate for 1-2 hours.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. After another wash, add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The IC50 value is calculated from the resulting dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binding interactions in real-time.
Figure 2. General workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Ligand Immobilization: Covalently immobilize purified integrin protein onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound (the analyte) over the sensor surface and monitor the change in the SPR signal, which is proportional to the mass of bound analyte.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound from the integrin.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell attachment to an ECM-coated surface.
Protocol:
-
Plate Coating: Coat a 96-well plate with an ECM protein (e.g., fibronectin or vitronectin).
-
Cell Preparation: Harvest cells expressing the integrin of interest and resuspend them in a serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound.
-
Cell Seeding: Seed the pre-incubated cells onto the coated plate and allow them to adhere for a specific time (e.g., 1-2 hours).
-
Washing: Gently wash the plate to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with a dye such as crystal violet, then solubilize the dye and measure the absorbance. The percentage of inhibition of cell adhesion is then calculated.
Downstream Signaling Pathways
The binding of this compound to integrins, like other RGD-containing ligands, can trigger "outside-in" signaling cascades that influence a variety of cellular processes. While specific studies on this compound are limited, the general pathways initiated by RGD-integrin engagement are well-documented.
Upon ligand binding and integrin clustering, a key initiating event is the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397.[12] This creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent activation of the FAK-Src complex leads to the phosphorylation of numerous downstream targets, initiating several signaling cascades.
Figure 3. Simplified overview of potential downstream signaling pathways upon this compound binding to integrins.
Key downstream pathways include:
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: Activation of the FAK/Src complex can lead to the recruitment of the Grb2-Sos complex, which in turn activates Ras. This initiates the MAPK cascade, ultimately leading to the activation of ERK1/2. Activated ERK can translocate to the nucleus and regulate the expression of genes involved in cell proliferation, survival, and migration.[13][14]
-
The PI3K/Akt Pathway: Integrin activation can also lead to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate PIP3, which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). Activated Akt is a crucial regulator of cell survival by inhibiting pro-apoptotic proteins.
The specific downstream effects of this compound will depend on the integrin subtype it binds to, the cell type, and the cellular context. As an antagonist, this compound can block these signaling pathways by preventing the binding of natural ECM ligands, thereby inhibiting processes such as angiogenesis and tumor cell metastasis.
Conclusion
This compound is a valuable molecular tool and a promising candidate for clinical applications, primarily due to its targeted binding to specific integrins and its favorable pharmacokinetic profile conferred by glycosylation. Its mechanism of action is centered on the competitive inhibition of RGD-dependent integrin-ligand interactions, which can modulate downstream signaling pathways crucial for cell adhesion, migration, and survival. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other RGD-based compounds. Further research into the specific signaling events triggered by this compound and the precise role of the galactose moiety in the binding interaction will undoubtedly provide deeper insights into its mechanism of action and pave the way for the development of more effective integrin-targeted therapeutics and diagnostics.
References
- 1. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interaction Mechanism and Clustering among RGD Peptides and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of focal adhesion kinase (pp125(FAK)) is increased in human keratinocytes induced to migrate by extracellular matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RGD-based cell ligands for cell-targeted drug delivery act as potent trophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Galacto-RGD: A Technical Guide to a Prominent Probe for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. The ability to visualize and quantify angiogenesis is paramount for understanding its mechanisms and for developing and evaluating anti-angiogenic therapies. Galacto-RGD has emerged as a key molecular probe for this purpose. This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, synthesis, and its application as a probe for studying angiogenesis, with a focus on quantitative data and detailed experimental protocols.
The core of this compound's function lies in its high affinity and selectivity for the αvβ3 integrin receptor.[1] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. The αvβ3 integrin is of particular interest in angiogenesis research as its expression is significantly upregulated on activated endothelial cells during neovascularization, while it remains at low levels on quiescent endothelial cells of normal tissues.[2][3] This differential expression makes it an excellent target for imaging probes and therapeutic agents aimed at angiogenesis. This compound is a cyclic pentapeptide, c(RGDfK), that has been glycosylated with a galactose derivative. This glycosylation enhances its pharmacokinetic properties, leading to improved tumor-to-background ratios in imaging studies.[4] When radiolabeled, typically with fluorine-18 (B77423) ([¹⁸F]), this compound enables non-invasive in vivo visualization and quantification of αvβ3 integrin expression using Positron Emission Tomography (PET).[4]
Mechanism of Action and Signaling Pathway
This compound exerts its function by binding to the αvβ3 integrin receptor on the surface of activated endothelial cells. The Arg-Gly-Asp (RGD) tripeptide sequence is a well-established recognition motif for several integrins, and the cyclic structure of c(RGDfK) provides conformational constraint that enhances its affinity and selectivity for αvβ3.[1]
Upon binding of this compound to αvβ3 integrin, a cascade of downstream signaling events is initiated, promoting angiogenesis. A key aspect of this process is the cooperation between αvβ3 integrin and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis.[5] The binding of RGD peptides to αvβ3 can lead to the clustering of these integrins with VEGFR2, resulting in the potentiation of VEGF-A-mediated signaling. This synergistic interaction leads to the full activation of VEGFR2, which in turn activates downstream pathways crucial for endothelial cell migration, proliferation, and survival.[6] Key signaling molecules involved in this pathway include Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein (MAP) kinase pathway.[5]
Quantitative Data
The utility of this compound as a probe for angiogenesis is underpinned by its quantitative binding characteristics and its performance in in vivo imaging studies.
In Vitro Binding Affinity
The binding affinity of this compound and related compounds to αvβ3 integrin is typically determined through competitive binding assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | U87MG | 404 ± 38 | [7] |
| c(RGDfK) | - | - | [8] |
| Echistatin (control) | U87MG | - | [9] |
In Vivo Biodistribution and Tumor Uptake
Positron Emission Tomography (PET) imaging with [¹⁸F]this compound allows for the non-invasive quantification of its uptake in various tissues, expressed as the Standardized Uptake Value (SUV).
| Organ/Tissue | Mean SUV (1 hour post-injection) | Reference |
| Blood Pool | ~1.5 - 2.0 | [10] |
| Liver | ~2.5 - 4.0 | [10] |
| Kidneys | High (primary route of clearance) | [10] |
| Muscle | ~0.5 - 1.0 | [10] |
| Tumor (various types) | 1.2 - 10.0 | [10] |
| Glioblastoma (U87MG xenograft) | 2.1 ± 0.2 (%ID/g) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide an overview of key experimental protocols.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the solid-phase synthesis of the cyclic peptide c(RGDfK), followed by conjugation with a galactose derivative and subsequent radiolabeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled cyclic RGD peptides as integrin alpha(v)beta(3)-targeted radiotracers: maximizing binding affinity via bivalency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
In Vivo Metabolic Stability of ¹⁸F-Galacto-RGD: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo metabolic stability of ¹⁸F-Galacto-RGD, a radiolabeled glycopeptide used for positron emission tomography (PET) imaging of αvβ3 integrin expression. This document is intended for researchers, scientists, and drug development professionals working in the fields of molecular imaging and oncology.
Quantitative Metabolic Stability Data
The in vivo metabolic stability of ¹⁸F-Galacto-RGD has been demonstrated to be high, indicating that the tracer remains largely intact in the body during the imaging window. Quantitative analysis of metabolites has been performed in various preclinical models, with the data consistently showing a high percentage of the parent compound in key tissues.
A summary of the quantitative data for the in vivo metabolic stability of ¹⁸F-Galacto-RGD in mice 2 hours after tracer injection is presented in the table below.[1][2][3][4]
| Organ | Average Fraction of Intact Tracer (%) |
| Blood | ~87% |
| Tumor | ~87% |
| Liver | ~76% |
| Kidney | ~69% |
Experimental Protocols
The assessment of the in vivo metabolic stability of ¹⁸F-Galacto-RGD involves a series of well-defined experimental procedures, from radiolabeling to metabolite analysis. A detailed methodology for these key experiments is provided below.
Radiolabeling of this compound
The radiolabeling of the glycosylated RGD peptide is typically achieved using a prosthetic group, 4-nitrophenyl-2-[¹⁸F]fluoropropionate.[1][2] This method allows for the synthesis of ¹⁸F-Galacto-RGD with high radiochemical yield and purity.[1][2]
Synthesis of the Precursor: The peptide is assembled on a solid support using Fmoc-protocols and subsequently cyclized under high dilution conditions. It is then conjugated with a sugar amino acid, which is synthesized in a multi-step process from pentaacetyl-protected galactose.[1][2]
Radiolabeling Procedure:
-
Production of [¹⁸F]fluoride.
-
Synthesis of the prosthetic group, 4-nitrophenyl-2-[¹⁸F]fluoropropionate.
-
Coupling of the prosthetic group to the this compound peptide.
-
Purification of the final product, ¹⁸F-Galacto-RGD, using high-performance liquid chromatography (HPLC).
The overall radiochemical yield is approximately 29 ± 5%, with a total reaction time of about 200 ± 18 minutes, including the final HPLC purification.[1][2][3] The resulting ¹⁸F-Galacto-RGD has a radiochemical purity of greater than 98%.[1][2]
Animal Models and Tracer Administration
Metabolic stability studies are typically conducted in murine tumor models.[1][2] Commonly used models include nude mice bearing subcutaneous human tumor xenografts, such as U87MG glioblastoma.[5]
Tracer Administration:
-
Animals are administered with a defined amount of ¹⁸F-Galacto-RGD, typically via tail-vein injection.[5]
-
The injected dose is carefully measured to allow for accurate quantification of radioactivity in subsequent steps.
Tissue Sample Collection and Processing
At a predetermined time point after tracer injection (e.g., 2 hours), the animals are euthanized, and various tissues of interest are collected.[1][2]
Sample Collection:
-
Blood is collected, often via cardiac puncture.
-
Organs such as the tumor, liver, and kidneys are excised.
Tissue Homogenization and Extraction:
-
The collected tissues are weighed and homogenized in a suitable buffer.
-
The homogenates are then subjected to an extraction procedure to separate the radiolabeled compounds from the tissue matrix. A common method involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to pellet the precipitated proteins.
-
The supernatant, containing the tracer and its potential metabolites, is collected for analysis.
Metabolite Analysis by Radio-HPLC
The primary technique for analyzing the metabolic stability of ¹⁸F-Galacto-RGD is radio-high-performance liquid chromatography (radio-HPLC). This method allows for the separation and quantification of the intact tracer from its radioactive metabolites.
Radio-HPLC System:
-
HPLC System: A standard HPLC system equipped with a pump, injector, and a UV detector.
-
Radiodetector: A sensitive online radioactivity detector (e.g., a scintillation detector) is connected in series with the UV detector to monitor the radioactivity of the eluate.
-
Column: A reversed-phase C18 column is typically used for the separation.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid).
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Analysis: The retention time of the intact ¹⁸F-Galacto-RGD is determined by injecting a standard. The chromatograms of the tissue extracts are then analyzed to identify and quantify the peak corresponding to the intact tracer and any metabolite peaks. The percentage of intact tracer is calculated by dividing the area of the parent tracer peak by the total area of all radioactive peaks in the chromatogram.
Visualizations
Experimental Workflow for In Vivo Metabolic Stability Analysis
The following diagram illustrates the typical workflow for assessing the in vivo metabolic stability of ¹⁸F-Galacto-RGD.
References
- 1. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Exploratory Studies Using Galacto-RGD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preclinical exploratory studies involving Galacto-RGD, a key radiolabeled peptide for targeting αvβ3 integrin. The document covers its mechanism of action, summarizes key quantitative data from various studies, details experimental protocols, and provides visualizations of relevant pathways and workflows.
Introduction: The Role of this compound in Preclinical Research
This compound is a synthetic analog of the Arginine-Glycine-Aspartic acid (RGD) peptide sequence, which is a fundamental recognition motif for a class of cell surface receptors known as integrins. Specifically, this compound is designed with high affinity and selectivity for the αvβ3 integrin. This integrin is a well-established biomarker for angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. While expressed at low levels in mature endothelial cells and most normal tissues, αvβ3 integrin is significantly upregulated on activated endothelial cells within the tumor neovasculature and on the surface of various tumor cells.[1][2][3]
The "Galacto" component refers to a glycosylated sugar amino acid moiety attached to the cyclic RGD peptide.[4][5] This glycosylation is a critical chemical modification that enhances the molecule's pharmacokinetic properties, leading to improved water solubility, faster clearance from the blood, and predominantly renal excretion.[5][6] These characteristics result in favorable biodistribution and high-contrast imaging capabilities.[6][7]
When labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F), this compound becomes a powerful tracer for Positron Emission Tomography (PET).[4][5][7] As ¹⁸F-Galacto-RGD, it allows for the non-invasive visualization and quantification of αvβ3 integrin expression in vivo, making it an invaluable tool in preclinical cancer research, drug development, and for planning and monitoring anti-angiogenic therapies.[5][7][8]
Mechanism of Action and Signaling Pathway
The fundamental mechanism of this compound relies on its ability to mimic extracellular matrix (ECM) proteins like vitronectin and fibronectin, which naturally present the RGD sequence to bind to integrins.[2] Upon intravenous administration, ¹⁸F-Galacto-RGD circulates and binds to the αvβ3 integrin receptors on target cells. This binding is a reversible and specific interaction.[7]
Integrins are transmembrane heterodimers that mediate cell-matrix and cell-cell interactions. Their binding to ligands like this compound triggers intracellular signaling cascades. This "outside-in" signaling influences critical cellular processes such as adhesion, migration, proliferation, and survival.[4] By targeting this receptor, ¹⁸F-Galacto-RGD allows for the imaging of these biological processes.
Below is a diagram illustrating the targeting mechanism of this compound and the subsequent signal transduction.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical and clinical exploratory studies of this compound and related RGD peptides.
Table 1: In Vitro αvβ3 Integrin Binding Affinity
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| This compound | U87MG | 404 ± 38 | [4] |
| FP-SRGDyK (monomer) | U87MG | 485 ± 42 | [4] |
| FP-SRGD2 (dimer) | U87MG | 79.6 ± 8.8 | [4] |
| FP-PRGD2 (dimer) | U87MG | 51.8 ± 4.6 | [4] |
| FB-SRGD2 (dimer) | U87MG | 60.2 ± 5.4 | [4] |
IC₅₀ represents the concentration of a ligand that displaces 50% of a specific radioligand, indicating binding affinity. Lower values signify higher affinity. Dimeric RGD peptides generally show higher affinity due to polyvalency effects.[4]
Table 2: In Vivo Tumor Uptake in Animal Models (U87MG Glioblastoma Xenografts)
| Tracer | 20 min p.i. (%ID/g) | 60 min p.i. (%ID/g) | 120 min p.i. (%ID/g) | Reference |
| ¹⁸F-galacto-RGD | 2.1 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 | [4] |
| ¹⁸F-FP-SRGDyK | 1.9 ± 0.2 | 1.5 ± 0.2 | 1.0 ± 0.1 | [4] |
| ¹⁸F-FP-SRGD2 | 4.3 ± 0.4 | 2.8 ± 0.4 | 2.1 ± 0.2 | [4] |
%ID/g = percentage of injected dose per gram of tissue. Data shows that dimeric tracers can achieve significantly higher tumor uptake compared to the monomeric ¹⁸F-galacto-RGD.[4]
Table 3: Biodistribution of ¹⁸F-Galacto-RGD in Humans (Cancer Patients)
| Organ | Standardized Uptake Value (SUV) at ~72 min p.i. | Reference |
| Tumors | 1.2 - 9.0 (mean 3.8 ± 2.3) | [7][8][9] |
| Blood Pool | 1.3 ± 0.4 | [6] |
| Muscle | 0.4 ± 0.1 (Distribution Volume) | [7][9] |
| Liver | ~4.0 | [10][11] |
| Spleen | Intermediate Uptake | [10][11] |
| Kidneys | Prominent Uptake (Renal Clearance) | [11] |
| Urinary Bladder | 76.5 ± 38.6 (High due to excretion) | [6] |
SUV is a semi-quantitative measure used in PET imaging. Higher tumor SUVs relative to background tissues like muscle and blood indicate good imaging contrast.
Table 4: Pharmacokinetic Ratios in Humans (Cancer Patients) at ~72 min p.i.
| Ratio | Value (mean ± SD) | Reference |
| Tumor-to-Blood | 3.1 ± 2.0 | [7][9] |
| Tumor-to-Muscle | 7.7 ± 4.3 | [7][9] |
These ratios demonstrate the favorable imaging characteristics of ¹⁸F-Galacto-RGD, with tracer accumulation in tumors being significantly higher than in background tissues over time.[7][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline typical protocols used in studies involving ¹⁸F-Galacto-RGD.
Synthesis and Radiolabeling of ¹⁸F-Galacto-RGD
The synthesis of ¹⁸F-Galacto-RGD is a multi-step process.[10]
-
Precursor Synthesis: The process begins with the synthesis of a glycosylated cyclic peptide precursor, typically c(RGDfK) conjugated with a sugar amino acid.[4]
-
¹⁸F-Fluoride Production: No-carrier-added ¹⁸F-fluoride is produced via a cyclotron.
-
Prosthetic Group Labeling: A prosthetic group, such as 4-nitrophenyl 2-¹⁸F-fluoropropionate, is synthesized.[4][10]
-
Conjugation: The ¹⁸F-labeled prosthetic group is conjugated to the amino group of the peptide precursor.
-
Purification: The final product, ¹⁸F-Galacto-RGD, is purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity (>98%).[10] The entire process, including purification, typically takes around 200 minutes.[10]
In Vitro Cell Integrin Receptor-Binding Assay
This assay determines the binding affinity (IC₅₀) of the RGD peptide.[4]
-
Cell Culture: Integrin-positive cells (e.g., U87MG human glioblastoma cells) are cultured in appropriate media.[4][12]
-
Competitive Binding: Cells are incubated with a known radioligand that binds to αvβ3 integrin (e.g., ¹²⁵I-echistatin) and varying concentrations of the competitor peptide (e.g., this compound).[4]
-
Measurement: After incubation and washing to remove unbound ligands, the radioactivity bound to the cells is measured using a gamma counter.
-
Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand is calculated to determine the IC₅₀ value.[4]
Animal Model and Small-Animal PET Imaging
Preclinical imaging studies typically use immunodeficient mice bearing human tumor xenografts.[4][5]
-
Tumor Inoculation: Female athymic nude mice are subcutaneously injected with 5x10⁶ U87MG cells. Tumors are allowed to grow to a volume of 100-300 mm³.[4]
-
Tracer Administration: Mice are anesthetized and injected via the tail vein with approximately 3.7 MBq (100 µCi) of ¹⁸F-Galacto-RGD.[4]
-
PET Scanning: Dynamic or static PET scans are acquired at various time points post-injection (e.g., 20, 60, and 120 minutes).[4]
-
Image Analysis: Images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and major organs to quantify tracer uptake, typically expressed as %ID/g.[4]
-
Blocking Experiment (Specificity Control): To confirm receptor specificity, a separate cohort of mice is co-injected with an excess of a non-radiolabeled RGD peptide (e.g., c(RGDyK)) to block specific binding of the radiotracer. A significant reduction in tumor uptake confirms αvβ3-mediated accumulation.[5]
The workflow for a typical preclinical PET imaging study is shown below.
Ex Vivo Biodistribution and Immunohistochemistry
Following the final imaging session, ex vivo analysis is performed to validate the imaging data.
-
Tissue Harvesting: Mice are euthanized, and tumors, blood, and major organs (liver, kidneys, muscle, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured in a gamma counter to calculate the precise %ID/g.
-
Immunohistochemistry: Tumor sections are stained with an αvβ3-specific antibody (e.g., LM609) to visualize the distribution and intensity of integrin expression.[8] The staining intensity can then be correlated with the tracer uptake values (SUV or %ID/g) obtained from PET imaging to confirm that ¹⁸F-Galacto-RGD uptake is indeed a reliable measure of αvβ3 expression.[5][8]
The logical relationship between this compound PET imaging and the biological target is summarized in the following diagram.
References
- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Biodistribution and pharmacokinetics of the alphavbeta3-selective tracer 18F-galacto-RGD in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Biodistribution and Pharmacokinetics of the [alpha]^sub v^[beta]^sub 3^-Selective Tracer ^sup 18^F-Galacto-RGD in Cancer Patients - ProQuest [proquest.com]
- 10. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Galacto-RGD for Mapping αvβ3 Expression in the Tumor Microenvironment
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of αvβ3 Integrin in Oncology
The tumor microenvironment (TME) is a complex ecosystem crucial for cancer progression, metastasis, and response to therapy. A key mediator of cell-cell and cell-extracellular matrix (ECM) interactions within the TME is the integrin αvβ3[1][2]. While typically expressed at low levels in mature endothelial and most normal cells, αvβ3 is significantly upregulated on activated endothelial cells during tumor-induced angiogenesis and on various tumor cells, including glioblastoma, melanoma, and breast cancer[1][3][4].
The overexpression of αvβ3 is linked to enhanced tumor growth, invasion, and the formation of bone metastases[1][2]. Its role as a biomarker for neoangiogenesis makes it a prime target for both therapeutic intervention and non-invasive imaging[5]. Positron Emission Tomography (PET) offers a sensitive method for the in-vivo quantification of biological processes. The development of radiolabeled tracers targeting αvβ3 allows for the non-invasive assessment of its expression, which can aid in patient selection for anti-αvβ3 therapies, treatment monitoring, and understanding tumor biology[3][6].
This guide focuses on [¹⁸F]Galacto-RGD, a leading PET tracer developed for the specific and quantitative imaging of αvβ3 expression in vivo.
[¹⁸F]this compound: A Specialized Probe for αvβ3 Imaging
[¹⁸F]this compound is a radiolabeled glycopeptide designed for high-affinity and selective binding to αvβ3 integrin[6]. The core of the tracer is a cyclic pentapeptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a well-established recognition motif for several integrins, particularly αvβ3[7].
The key innovations in the design of [¹⁸F]this compound include:
-
Cyclization: The cyclic structure of the RGD peptide constrains its conformation, leading to higher binding affinity and selectivity for αvβ3 compared to linear RGD peptides.
-
Glycosylation: A galactose sugar moiety is conjugated to the peptide[8][9]. This modification increases the hydrophilicity of the tracer, which improves its pharmacokinetic profile by reducing non-specific binding and promoting renal excretion over the less favorable hepatobiliary route[8]. This results in lower background signals in the liver and intestines, leading to better tumor-to-background contrast[8][10].
-
Radiolabeling: The tracer is labeled with the positron-emitting isotope Fluorine-18 (¹⁸F), which has a suitable half-life (109.8 minutes) for synthesis and clinical imaging procedures.
Mechanism of Action
[¹⁸F]this compound acts as an antagonist to the αvβ3 integrin. Upon intravenous administration, it circulates through the bloodstream and binds to αvβ3 receptors expressed on the surface of tumor cells and neovascular endothelial cells. The PET scanner detects the positron emissions from ¹⁸F, allowing for the three-dimensional mapping and quantification of αvβ3 expression.
Quantitative Data and Findings
The utility of [¹⁸F]this compound is underpinned by quantitative data from numerous preclinical and clinical studies.
αvβ3 Expression in Cancer Cell Lines
The selection of appropriate cell lines is critical for preclinical evaluation. αvβ3 expression varies significantly across different cancer types and even within the same cancer type[11].
| Cell Line | Cancer Type | αvβ3 Expression Level | Reference |
| U-87 MG | Glioblastoma | High | [7][12][13] |
| M21 | Melanoma | High (αvβ3-positive) | [8][14] |
| OVCAR-4 | Ovarian Cancer | High | [12][13] |
| MDA-MB-231 | Breast Cancer | Moderate to High | [11][15] |
| A549 | Lung Cancer | Low / Negative | [12][15] |
| M21-L | Melanoma | Negative (αv-negative) | [8] |
| MCF-7 | Breast Cancer | Negative | [12] |
Table 1: Relative αvβ3 Integrin Expression in Commonly Used Cancer Cell Lines.
In Vivo Biodistribution and Tumor Uptake
Clinical studies in cancer patients have established the biodistribution profile of [¹⁸F]this compound. The tracer shows rapid blood clearance with primary excretion through the renal system, leading to high activity in the kidneys and bladder[9][10][16]. This favorable profile results in low background activity in most regions of the body, enabling good tumor-to-background contrast[10].
Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET to reflect tracer accumulation. The uptake of [¹⁸F]this compound in tumors is heterogeneous, reflecting the variability of αvβ3 expression[5].
| Organ / Tissue | Mean SUV (SUVmean) at 1h p.i. | Reference |
| Liver | ~4.0 | [5][17] |
| Spleen | Intermediate Uptake | [5][18] |
| Kidneys | High Uptake (Excretion) | [5][9] |
| Bladder | High Uptake (Excretion) | [5][9] |
| Muscle | Low Uptake (~0.5) | [6][10] |
| Lungs | Low Uptake | [9] |
| Brain (Normal) | Very Low Uptake (~0.09) | [16] |
Table 2: Biodistribution of [¹⁸F]this compound in Humans (Data compiled from patient studies).
| Cancer Type | SUV Range in Tumors | Detection Rate (Sensitivity) | Key Findings & References |
| Various Solid Tumors | 1.2 to 10.0 | Overall: 59-92% | SUV correlates significantly with immunohistochemically determined αvβ3 expression.[6] |
| Glioblastoma (GBM) | Mean SUVmax: 1.6 ± 0.5 | High for primary tumors | Good tumor-to-background contrast against normal brain tissue.[3][16] |
| Head and Neck (SCCHN) | Mean SUVmax: 3.4 ± 1.2 | 10 of 12 tumors detected | Uptake predominantly on neovasculature.[19] |
| Melanoma, Sarcomas | 1.2 to 9.0 | ~80% of lesions | High tumor-to-muscle ratios (mean 7.7).[10] |
| Breast Cancer | Variable | Primary: 83-100%, Metastatic Nodes: 33-54% | Moderate sensitivity for metastatic lesions, limiting staging utility.[5][17] |
Table 3: Tumor Uptake and Diagnostic Performance of [¹⁸F]this compound PET in Clinical Studies.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and application of [¹⁸F]this compound.
Synthesis and Radiolabeling of [¹⁸F]this compound
The synthesis is a multi-step process involving solid-phase peptide synthesis, cyclization, conjugation with a sugar amino acid, and finally radiolabeling with ¹⁸F.
Protocol Outline:
-
Peptide Synthesis: The linear peptide is assembled on a solid support using standard Fmoc-protocols[20].
-
Cyclization: The peptide is cleaved from the resin and cyclized under high-dilution conditions to yield c(RGDfK).
-
Glycosylation: The cyclic peptide is conjugated with a synthesized amino-functionalized galactose derivative[9][20].
-
Prosthetic Group Synthesis: The radiolabeling precursor, 4-nitrophenyl-2-[¹⁸F]fluoropropionate, is synthesized from [¹⁸F]fluoride[20][21].
-
Radiolabeling: The glycopeptide is acylated with the [¹⁸F]fluoropropionate prosthetic group[9].
-
Purification: The final product, [¹⁸F]this compound, is purified using High-Performance Liquid Chromatography (HPLC).
The process yields [¹⁸F]this compound with high radiochemical purity (>98%)[20]. The overall decay-corrected radiochemical yield is approximately 29 ± 5%, with a total synthesis time of about 200 minutes[20][21].
In Vitro Cell Binding Assay
Objective: To determine the binding affinity and specificity of this compound to αvβ3-expressing cells.
Protocol Outline (Competitive Binding Assay):
-
Cell Culture: Plate αvβ3-positive cells (e.g., U-87 MG) and αvβ3-negative cells (e.g., A549) in multi-well plates and culture until adherent[15].
-
Incubation: Add a constant concentration of radiolabeled [¹⁸F]this compound to each well.
-
Competition: To parallel sets of wells, add increasing concentrations of non-radiolabeled ("cold") this compound or a non-specific peptide.
-
Equilibration: Incubate the plates for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C or 4°C) to allow binding to reach equilibrium[15].
-
Washing: Wash the cells with cold buffer (e.g., PBS) to remove unbound tracer.
-
Lysis & Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Plot the percentage of bound radiotracer against the concentration of the cold competitor. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
In Vivo PET Imaging Protocol (Clinical)
Objective: To non-invasively image and quantify αvβ3 expression in patients with solid tumors.
Protocol Outline:
-
Patient Preparation: Patients are typically required to fast for 4-6 hours prior to the scan.
-
Tracer Administration: Administer an intravenous bolus injection of [¹⁸F]this compound (typically 130-200 MBq)[6][19].
-
Uptake Period: An uptake period of approximately 60-70 minutes allows for tracer distribution and binding, and clearance from the blood pool[6][10].
-
Image Acquisition:
-
Image Analysis:
αvβ3 Integrin Signaling in the Tumor Microenvironment
The binding of ligands like this compound (or native ECM proteins) to αvβ3 integrin initiates downstream signaling cascades that influence tumor behavior. While [¹⁸F]this compound is used at tracer concentrations not expected to elicit a biological effect, understanding the underlying pathways is crucial for its application in drug development. Recent studies show αvβ3 integrin can regulate the expression of PD-L1, a key immune checkpoint protein, thereby contributing to tumor immune evasion[22]. Activation of αvβ3 can also promote anchorage-independent survival and metabolic adaptation to nutrient stress in the TME[23].
Applications and Future Directions
[¹⁸F]this compound PET imaging is a powerful tool with several clinical applications:
-
Tumor Detection and Staging: It can identify αvβ3-positive primary and metastatic lesions[5]. However, its sensitivity for certain metastases, like lymph nodes, can be moderate[17].
-
Patient Stratification: Imaging can quantify αvβ3 expression to select patients most likely to benefit from αvβ3-targeted therapies[6].
-
Therapy Monitoring: It provides a non-invasive readout to assess whether anti-angiogenic or other αvβ3-targeted drugs are engaging their target.
-
Prognostication: The level of αvβ3 expression may correlate with tumor aggressiveness and metastatic potential[10].
While [¹⁸F]this compound has proven successful, research continues to improve upon RGD-based tracers. Dimerization and multimerization of the RGD peptide have been shown to increase binding affinity and tumor uptake compared to the monomeric this compound[7][24]. These next-generation tracers may offer even higher sensitivity and specificity for imaging αvβ3 expression in the TME[24].
Conclusion
[¹⁸F]this compound is a well-validated PET tracer that enables the non-invasive, quantitative imaging of αvβ3 integrin expression in the tumor microenvironment. Its favorable pharmacokinetics and specific binding provide high-contrast images that correlate well with ex vivo analysis of αvβ3 expression[6]. As a tool for researchers and clinicians, [¹⁸F]this compound PET offers valuable insights into tumor biology, aids in the development of targeted therapies, and holds promise for personalizing cancer treatment. The continued evolution of RGD-based probes ensures that integrin imaging will remain a vital component of molecular oncology research.
References
- 1. The Role of αvβ3 Integrin in Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging of integrin αvβ3 expression in patients with malignant glioma by [18F] this compound positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. scienceopen.com [scienceopen.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. High Expression of Integrin αvβ3 Enables Uptake of Targeted Fluorescent Probes into Ovarian Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High expression of integrin αvβ3 enables uptake of targeted fluorescent probes into ovarian cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PET Imaging of Integrin αVβ3 Expression [thno.org]
- 17. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates. | Semantic Scholar [semanticscholar.org]
- 22. pnas.org [pnas.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Biodistribution of Galacto-RGD in vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo biodistribution of Galacto-RGD, a key targeting moiety in the development of diagnostics and therapeutics. By focusing on the radiolabeled form, [18F]this compound, this document offers a detailed examination of its pharmacokinetic profile, tumor-targeting capabilities, and the underlying molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, molecular imaging, and drug development.
Introduction to this compound
The arginine-glycine-aspartic acid (RGD) peptide sequence is a well-established ligand for αvβ3 integrins, which are cell surface receptors that play a crucial role in angiogenesis, tumor growth, and metastasis.[1] The modification of the RGD peptide with a galactose-based sugar moiety, resulting in this compound, has been shown to improve its pharmacokinetic properties, leading to tracers with favorable tumor-to-background ratios.[2][3] The most extensively studied application of this compound is in Positron Emission Tomography (PET) imaging, where it is labeled with fluorine-18 (B77423) ([18F]this compound) to non-invasively visualize and quantify αvβ3 integrin expression in vivo.[4][5]
In Vivo Biodistribution of [18F]this compound
The biodistribution of [18F]this compound has been characterized by rapid blood clearance and primary excretion through the renal system.[4][6] This results in low background activity in most organs, allowing for high-contrast imaging of tumors expressing αvβ3 integrin.[4][6]
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data of [18F]this compound in various preclinical and clinical studies. The data is presented as the mean Standardized Uptake Value (SUV) or percentage of injected dose per gram (%ID/g) ± standard deviation.
Table 1: Biodistribution of [18F]this compound in Human Cancer Patients (SUV)
| Organ/Tissue | Time Post-Injection (approx. 60 min) | Reference |
| Tumor | 1.2 - 9.0 | [4][6] |
| Blood Pool | 1.3 ± 0.4 | [7] |
| Muscle | 0.4 ± 0.1 | [4][6] |
| Liver | ~4.0 | [8][9] |
| Spleen | Intermediate Uptake | [8][9] |
| Kidneys | Prominent Uptake | [8][9] |
| Bladder | High Tracer Retention | [8][9] |
Table 2: Biodistribution of [18F]this compound in Murine Tumor Models (%ID/g)
| Organ/Tissue | Time Post-Injection (60 min) | U87MG Glioblastoma Xenograft[10] |
| Tumor | 1.2 ± 0.1 | |
| Blood | 0.4 ± 0.1 | |
| Muscle | 0.2 ± 0.0 | |
| Liver | 1.0 ± 0.1 | |
| Kidneys | 3.5 ± 0.5 | |
| Spleen | 0.3 ± 0.1 | |
| Lungs | 0.5 ± 0.1 |
Experimental Protocols
This section details the methodologies for the synthesis, radiolabeling, and in vivo evaluation of [18F]this compound.
Synthesis and Radiolabeling of [18F]this compound
The synthesis of this compound involves solid-phase peptide synthesis of the cyclic RGD peptide followed by conjugation with a sugar amino acid.[2] The radiolabeling with 18F is typically achieved using the prosthetic group 4-nitrophenyl-2-[18F]fluoropropionate.[2]
Detailed Protocol:
-
Peptide Synthesis: The cyclic peptide c(RGDfK) is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution under high dilution conditions.
-
Sugar Conjugation: A galactose-based sugar amino acid, synthesized in a multi-step process from pentaacetyl-protected galactose, is conjugated to the lysine (B10760008) residue of the cyclic peptide.[2]
-
Prosthetic Group Synthesis: 4-nitrophenyl-2-[18F]fluoropropionate is synthesized from its precursor.
-
Radiolabeling: The [18F]fluoropropionate prosthetic group is conjugated to the amino group of the sugar moiety on the this compound peptide.[2]
-
Purification: The final product, [18F]this compound, is purified using reverse-phase high-performance liquid chromatography (HPLC).[2] The entire process, including synthesis and purification, typically takes around 200 minutes with a decay-corrected radiochemical yield of approximately 29.5 ± 5.1%.[8]
In Vivo Biodistribution Studies in Animal Models
Biodistribution studies in animal models are crucial for determining the pharmacokinetic profile and tumor-targeting efficacy of [18F]this compound.
Detailed Protocol:
-
Animal Model: Athymic nude mice bearing subcutaneous human tumor xenografts (e.g., U87MG glioblastoma, M21 melanoma) are commonly used.[5][10]
-
Tracer Administration: A defined amount of [18F]this compound (typically 1-4 MBq) is injected intravenously via the tail vein.[10]
-
Tissue Harvesting: At various time points post-injection (e.g., 30, 60, 120 minutes), animals are euthanized, and major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are dissected.
-
Radioactivity Measurement: The dissected tissues are weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
PET Imaging in Human Subjects
Clinical studies in cancer patients have demonstrated the utility of [18F]this compound PET for imaging αvβ3 integrin expression.
Detailed Protocol:
-
Patient Preparation: Patients are typically asked to fast for at least 4 hours prior to the scan.
-
Tracer Injection: A dose of 133-200 MBq of [18F]this compound is administered intravenously.[4][6]
-
Image Acquisition: PET scans are acquired at specific time points after injection, often around 60 minutes, to allow for optimal tumor-to-background contrast.[7] Dynamic scanning over the tumor region can also be performed to assess tracer kinetics.[4]
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify tracer uptake in tumors and normal organs. The uptake is typically expressed as the Standardized Uptake Value (SUV).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for [18F]this compound Biodistribution Study
Caption: Experimental workflow for [18F]this compound synthesis and in vivo evaluation.
This compound and αvβ3 Integrin Signaling Pathway
Caption: Simplified αvβ3 integrin signaling upon this compound binding.
Conclusion
[18F]this compound demonstrates a highly favorable biodistribution profile for in vivo imaging of αvβ3 integrin expression.[4][6] Its rapid clearance from non-target tissues and effective localization in tumors provide high-contrast images, making it a valuable tool for cancer diagnosis, staging, and monitoring response to therapy. The detailed protocols and data presented in this guide offer a solid foundation for researchers and clinicians working with this and other RGD-based targeting agents. Further research into the downstream signaling effects of this compound binding will continue to enhance its application in personalized medicine.
References
- 1. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates. | Semantic Scholar [semanticscholar.org]
- 2. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification Protocol for Galacto-RGD: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of Galacto-RGD, a glycosylated cyclic pentapeptide with high affinity and selectivity for αvβ3 integrin. This protocol is intended for researchers in drug development and related fields who require a reliable method for producing this compound for in vitro and in vivo studies.
Introduction
This compound is a derivative of the well-known cyclic RGD peptide, c(RGDfK), which has been modified by the attachment of a galactose moiety. This glycosylation has been shown to improve the pharmacokinetic properties of the peptide, making it a more effective targeting agent for αvβ3 integrin, a receptor often overexpressed on tumor cells and activated endothelial cells.[1] The Arg-Gly-Asp (RGD) sequence is a common motif in extracellular matrix proteins that is recognized by integrins, mediating cell adhesion and signaling.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the solid-phase synthesis of the cyclic peptide backbone, the synthesis of a functionalized galactose derivative, and the final conjugation of the two moieties.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the experimental protocols section. All reagents should be of high purity and sourced from reputable chemical suppliers.
Synthesis Workflow
The overall workflow for the synthesis of this compound can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
1. Solid-Phase Synthesis of c(RGDfK)
The cyclic peptide c(RGDfK) is synthesized on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
| Step | Procedure | Reagents/Solvents |
| 1.1 | Resin Swelling | 2-chlorotrityl chloride resin, Dichloromethane (DCM) |
| 1.2 | Fmoc-Lys(Mtt)-OH Loading | Fmoc-Lys(Mtt)-OH, Diisopropylethylamine (DIPEA), DCM |
| 1.3 | Fmoc Deprotection | 20% Piperidine in Dimethylformamide (DMF) |
| 1.4 | Amino Acid Coupling | Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, HBTU, DIPEA, DMF |
| 1.5 | On-Resin Cyclization | 1% TFA in DCM (for Mtt removal), HATU, DIPEA, DMF |
| 1.6 | Cleavage and Deprotection | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water |
2. Synthesis of the Galactose Moiety (Sugar Amino Acid)
The synthesis of the amino-functionalized galactose derivative proceeds in four main steps starting from pentaacetyl-protected galactose.[1]
| Step | Procedure | Key Reagents |
| 2.1 | Azide Introduction | Azidotrimethylsilane, Tin(IV) chloride |
| 2.2 | Anomeric Azide Reduction | H2, Pd/C |
| 2.3 | Amino Group Introduction | Boc Anhydride, followed by deprotection |
| 2.4 | Carboxylic Acid Activation | N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) |
3. Conjugation of Galactose to c(RGDfK)
The activated galactose derivative is conjugated to the deprotected lysine (B10760008) side chain of the cyclic peptide.
| Step | Procedure | Reagents/Solvents |
| 3.1 | Conjugation Reaction | c(RGDfK), Activated galactose derivative, DIPEA, DMF |
| 3.2 | Reaction Monitoring | Analytical RP-HPLC |
Purification of this compound
The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification Protocol
| Parameter | Condition |
| Column | C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | 220 nm |
Quantitative Data
| Parameter | Value | Reference |
| Radiochemical Yield (for [18F]this compound) | 29 ± 5% | [1] |
| Radiochemical Purity (for [18F]this compound) | >98% | [1] |
| IC50 (for FITC-Galacto-RGD2) | 28 ± 8 nM | [2] |
Characterization of this compound
The purified this compound should be characterized to confirm its identity and purity.
| Technique | Expected Result |
| Mass Spectrometry (ESI-MS) | Calculated molecular weight should match the observed mass. |
| NMR Spectroscopy (¹H NMR) | Characteristic peaks for the peptide and galactose moieties should be present. |
| Analytical RP-HPLC | A single major peak indicating high purity. |
This compound Signaling Pathway
This compound exerts its biological effects by binding to αvβ3 integrin, which triggers a cascade of intracellular signaling events. This pathway plays a crucial role in cell adhesion, migration, proliferation, and survival.
Caption: this compound mediated integrin αvβ3 signaling pathway.
Conclusion
This protocol provides a comprehensive guide for the synthesis and purification of this compound. Adherence to these methods will enable researchers to produce high-quality this compound for a variety of research applications, including the development of targeted cancer therapeutics and imaging agents. The provided signaling pathway diagram offers a visual representation of the molecular mechanisms underlying the action of this compound, which is essential for understanding its biological effects.
References
Application Notes: 18F-Galacto-RGD for PET Imaging of αvβ3 Integrin Expression
References
- 1. Facebook [cancer.gov]
- 2. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
Application Notes & Protocols for Quantitative Analysis of Galacto-RGD PET Images
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Positron Emission Tomography (PET) imaging with radiolabeled Galacto-RGD peptides provides a non-invasive method to quantify the expression of integrin αvβ3.[1][2] This integrin plays a crucial role in angiogenesis and tumor metastasis, making it a key target in oncology research and drug development.[3][4] The Arg-Gly-Asp (RGD) peptide sequence specifically binds to integrin αvβ3.[5] Glycosylation of the RGD peptide, as in this compound, improves its pharmacokinetic properties, leading to better tumor-to-background ratios in images.[1][6] This document provides detailed protocols for the quantitative analysis of this compound PET images, focusing on standardized uptake value (SUV) calculations and an overview of kinetic modeling.
I. Signaling Pathway of Integrin αvβ3
Integrin αvβ3 is a transmembrane heterodimeric glycoprotein (B1211001) that mediates cell-matrix adhesion by recognizing the RGD motif in extracellular matrix proteins.[4] Upon ligand binding, it activates downstream signaling pathways, such as the Focal Adhesion Kinase (FAK) pathway, which influences cell proliferation, migration, and survival.[3][7] There is also significant crosstalk with other growth factor receptor pathways, like those for PDGF and insulin.[7]
II. Experimental Protocols
A. Radiotracer Administration and PET Image Acquisition
This protocol outlines the general steps for preclinical and clinical imaging with this compound PET.
1. Subject Preparation:
-
For preclinical studies, animals are typically anesthetized to prevent movement during the scan.
-
For clinical studies, patients are usually asked to fast for a certain period before the scan.
2. Radiotracer Injection:
-
The radiolabeled this compound (e.g., [¹⁸F]this compound or [⁶⁸Ga]this compound) is administered intravenously as a bolus injection.[8]
-
The injected dose is carefully measured and recorded for later quantitative analysis.[9]
3. PET Image Acquisition:
-
Static Imaging: A whole-body PET scan is typically acquired at a fixed time point post-injection (p.i.), commonly 60 minutes.[10] This allows for sufficient tracer uptake in the target tissues and clearance from the background.
-
Dynamic Imaging: For kinetic modeling, dynamic scans are acquired over a longer period (e.g., 60 minutes), starting immediately after tracer injection.[11] This allows for the measurement of the tracer concentration over time in both the blood and tissue.
4. Image Reconstruction:
-
The acquired PET data is reconstructed into 3D images using standard algorithms (e.g., ordered-subsets expectation maximization).[12]
-
Corrections for attenuation, scatter, and radioactive decay are applied to ensure the accuracy of the quantitative data.
B. Quantitative Image Analysis
1. Region of Interest (ROI) Analysis:
-
ROIs are drawn on the PET images to delineate tumors and other tissues of interest (e.g., muscle, blood pool).
-
The average radioactivity concentration within each ROI is then determined.
2. Standardized Uptake Value (SUV) Calculation:
-
The SUV is a semi-quantitative measure of tracer uptake, normalized to the injected dose and the patient's body weight.[13][14] It is the most commonly used method for quantifying PET data in clinical settings.[10]
-
Formula: SUV = [Tissue Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)][13]
-
Different SUV metrics can be calculated, including SUVmax (the maximum pixel value within an ROI), SUVmean (the average SUV within an ROI), and SUVpeak (the average SUV within a small, fixed-size ROI centered on the hottest part of the tumor).[14]
3. Kinetic Modeling (Advanced Analysis):
-
Kinetic modeling provides a more detailed and quantitative assessment of tracer uptake and binding by analyzing the dynamic PET data.[10][15]
-
This approach uses mathematical models, such as compartmental models, to describe the transport and binding of the tracer in the tissue.[16]
-
It requires an arterial input function, which is the time-course of the tracer concentration in the arterial blood. This can be obtained through arterial blood sampling or derived from the PET images (image-derived input function).[17]
-
Kinetic modeling can provide parameters such as the rate of tracer transport from blood to tissue (K₁) and the rate of tracer binding to the receptor.[10]
III. Quantitative Data Presentation
The following tables summarize typical quantitative values obtained from this compound PET imaging studies.
Table 1: Standardized Uptake Values (SUV) of [¹⁸F]this compound in Tumors
| Tumor Type | Mean SUVmax (Range) | Reference(s) |
| Squamous Cell Carcinoma (Head & Neck) | 3.4 (2.2 - 5.8) | [11] |
| Glioblastoma Multiforme | Variable, can be high | [18] |
| Breast Cancer | Variable | [18] |
| Melanoma | Variable | [18] |
| Non-Small Cell Lung Cancer (NSCLC) | Higher than SCLC | [8] |
| Small Cell Lung Cancer (SCLC) | Lower than NSCLC | [8] |
Note: SUV values can be highly heterogeneous both between and within tumor types.[19]
Table 2: Biodistribution of ⁶⁸Ga-labeled RGD Peptides in Normal Tissues (Expressed as %ID/L or SUV)
| Organ/Tissue | [⁶⁸Ga]NODAGA-RGD (%ID/L at 60 min p.i.) | [⁶⁸Ga]Ga-DOTA-RGD (SUV at 75 min p.i. in rats) | Reference(s) |
| Blood | 0.56 ± 0.43 | ~0.5 | [20][21] |
| Lungs | 0.22 ± 0.05 | ~0.2 | [20][21] |
| Liver | >0.10 mSv/MBq (Absorbed Dose) | ~0.3 | [20][21] |
| Spleen | >0.10 mSv/MBq (Absorbed Dose) | ~0.4 | [20][21] |
| Kidneys | >0.10 mSv/MBq (Absorbed Dose) | ~1.5 | [20][21] |
| Muscle | 0.16 ± 0.8 | ~0.1 | [20][21] |
| Urinary Bladder | 0.26 ± 0.09 mSv/MBq (Absorbed Dose) | - | [20] |
Note: Biodistribution data can vary depending on the specific RGD peptide, the chelator used, and the animal model or patient population.
Table 3: Radiation Dosimetry for ⁶⁸Ga-labeled RGD Peptides
| Radiotracer | Effective Dose (μSv/MBq) | Organ with Highest Absorbed Dose | Reference(s) |
| [⁶⁸Ga]NODAGA-RGD | 21.5 ± 5.4 | Urinary Bladder Wall | [20] |
IV. Conclusion
Quantitative analysis of this compound PET images is a powerful tool for assessing integrin αvβ3 expression in vivo. While SUV provides a robust and straightforward method for semi-quantitative analysis in clinical settings, kinetic modeling offers a more detailed and accurate quantification of receptor binding, which can be particularly valuable in drug development and research.[10][22] The choice of method will depend on the specific research or clinical question being addressed. The protocols and data presented here provide a foundation for researchers and scientists to design and interpret quantitative this compound PET imaging studies.
References
- 1. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PET imaging of αvβ3 integrin expression in tumours with 68Ga-labelled mono-, di- and tetrameric RGD peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. embopress.org [embopress.org]
- 8. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 9. Standardized uptake value - Wikipedia [en.wikipedia.org]
- 10. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radiopaedia.org [radiopaedia.org]
- 14. TPC - SUV [turkupetcentre.net]
- 15. hug.ch [hug.ch]
- 16. matrika.fmf.uni-lj.si [matrika.fmf.uni-lj.si]
- 17. wanglab.faculty.ucdavis.edu [wanglab.faculty.ucdavis.edu]
- 18. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 19. PET Imaging of Integrin αVβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [68Ga]NODAGA-RGD – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-century.us [e-century.us]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: Dual-Modality Imaging with Fluorescently Labeled Galacto-RGD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arginine-glycine-aspartic acid (RGD) peptide sequence is a well-established motif for targeting the αvβ3 integrin, a cell adhesion receptor that is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells.[1][2] This makes RGD-based probes valuable tools for cancer imaging and therapy. To enhance the pharmacokinetic properties of these peptides, modifications such as glycosylation have been employed. The "Galacto-RGD" variant incorporates a galactose-based sugar amino acid, which increases hydrophilicity, leading to improved tumor-to-background ratios in imaging studies.[3][4]
This document provides detailed application notes and protocols for the use of fluorescently labeled this compound in dual-modality imaging applications. By combining the high sensitivity of fluorescence imaging for in vitro and superficial in vivo applications with a second imaging modality, such as Positron Emission Tomography (PET) for deep-tissue quantitative imaging, researchers can achieve a more comprehensive understanding of biological processes. These protocols are designed for preclinical evaluation of αvβ3 integrin expression in cancer models.
Signaling Pathways and Targeting Mechanism
Fluorescently labeled this compound primarily targets the αvβ3 integrin on the cell surface. The RGD motif binds to the recognition site on the integrin, leading to receptor-mediated endocytosis.[5][6] The galactose moiety is introduced to improve the pharmacokinetic properties of the peptide tracer.[3] The dual-labeling strategy allows for detection through two different imaging modalities, providing complementary information.
Quantitative Data Summary
The following tables summarize key quantitative data for various RGD-based imaging agents. This data is provided for comparative purposes to aid in the selection and evaluation of imaging probes.
Table 1: In Vitro Binding Affinity (IC50) of RGD Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| FITC-Galacto-RGD₂ | U87MG | 28 ± 8 | [7][8] |
| FITC-3P-RGD₂ | U87MG | 32 ± 7 | [8] |
| Cy5.5-c(RGDyK) (Monomer) | U87MG | 42.9 ± 1.2 | [6] |
| Cy5.5-E[c(RGDyK)]₂ (Dimer) | U87MG | 27.5 ± 1.2 | [6] |
| Cy5.5-E{E[c(RGDyK)]₂}₂ (Tetramer) | U87MG | 12.1 ± 1.3 | [6] |
Table 2: In Vivo Tumor Uptake and Biodistribution of Radiolabeled this compound
| Compound | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| [¹⁸F]this compound | M21 (αvβ3-positive) | 60 min | 3.5 ± 0.6 | 8.8 ± 1.9 | [9] |
| [¹⁸F]this compound | M21-L (αv-negative) | 60 min | 0.4 ± 0.1 | 1.1 ± 0.2 | [9] |
| [¹⁸F]this compound | A431 (Squamous Cell Carcinoma) | 60 min | 1.2 ± 0.2 | 4.3 ± 0.7 | [9] |
Table 3: Radiosynthesis and Dosimetry of [¹⁸F]this compound
| Parameter | Value | Reference |
| Radiochemical Yield (decay corrected) | 29 ± 5% | [3][10] |
| Total Synthesis Time | 200 ± 18 min | [3][10] |
| Radiochemical Purity | >98% | [3][10] |
| Effective Radiation Dose (Male) | 17 µSv/MBq | [10][11] |
| Effective Radiation Dose (Female) | 20 µSv/MBq | [10][11] |
Experimental Protocols
Protocol 1: Synthesis and Fluorescent Labeling of this compound
This protocol describes a general method for synthesizing a fluorescently labeled this compound probe. The core peptide, cyclo(RGDfK), is first synthesized, followed by conjugation with a galactose derivative and finally labeling with a fluorescent dye.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
HATU, HOBt, DIPEA for peptide synthesis
-
Pentaacetyl-protected galactose
-
Trifluoroacetic acid (TFA)
-
Piperidine in DMF
-
NHS-ester activated fluorescent dye (e.g., FITC, Cy5.5-NHS ester)
-
HPLC system for purification
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide Fmoc-Arg(Pbf)-Gly-Asp(OtBu)-Phe-Lys(Alloc)-Resin using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[3]
-
Cyclization: Cleave the peptide from the resin and deprotect the side chains, then perform head-to-tail cyclization in solution under high dilution conditions.
-
Galactosylation: Synthesize the sugar amino acid from pentaacetyl-protected galactose over a four-step process.[3] Conjugate the resulting sugar amino acid to the lysine (B10760008) side chain of the cyclic RGD peptide.
-
Fluorescent Labeling: Dissolve the purified this compound peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). Add a 1.5-fold molar excess of the NHS-ester activated fluorescent dye dissolved in DMSO. Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled this compound conjugate by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a powder.
Protocol 2: In Vitro Cell Binding and Specificity Assay
This protocol determines the binding affinity and specificity of the fluorescently labeled this compound to αvβ3 integrin-expressing cells.
Materials:
-
U87MG (αvβ3-positive) and MCF-7 (αvβ3-negative) cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4, with 1 mM Ca²⁺, Mg²⁺, Mn²⁺, and 0.1% BSA)
-
Fluorescently labeled this compound
-
Unlabeled c(RGDyK) for blocking
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture U87MG and MCF-7 cells in 35 mm glass-bottom dishes or 96-well plates until they reach 70-80% confluency.[6]
-
Binding Assay:
-
Wash the cells with PBS.
-
Incubate the cells with varying concentrations of fluorescently labeled this compound (e.g., 1 nM to 1 µM) in binding buffer for 30-60 minutes at 37°C.[5]
-
For the blocking study, pre-incubate a set of cells with a high concentration of unlabeled c(RGDyK) (e.g., 10 µM) for 15 minutes before adding the fluorescent probe.[6]
-
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound probe.
-
Imaging/Quantification:
-
Data Analysis: For competitive binding assays, calculate the IC50 value by plotting the fluorescence intensity against the logarithm of the competitor concentration.
Protocol 3: In Vivo Dual-Modality (Fluorescence/PET) Imaging
This protocol outlines the workflow for performing in vivo imaging in a tumor xenograft model using a dual-labeled this compound probe (e.g., Cy5.5 and ¹⁸F).
Materials:
-
Athymic nude mice
-
U87MG tumor cells
-
Dual-labeled this compound probe
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS)
-
microPET scanner
-
Unlabeled c(RGDyK) for blocking experiment
Procedure:
-
Animal Model: Subcutaneously implant 5 x 10⁶ U87MG cells into the flank of each mouse. Allow tumors to grow to a suitable size (e.g., 5-8 mm in diameter).[7]
-
Probe Injection: Anesthetize the mice. Inject the dual-labeled this compound probe (e.g., 100-150 µCi of ¹⁸F-activity, ~500 pmol of peptide) via the tail vein. For the blocking group, co-inject a blocking dose of unlabeled c(RGDyK) (e.g., 10 mg/kg).[5][6]
-
Fluorescence Imaging: At various time points (e.g., 0.5, 1, 2, 4, and 24 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation/emission filters.[12]
-
PET Imaging: At a selected time point (e.g., 60 minutes post-injection), perform a static or dynamic PET scan for 10-15 minutes.
-
Image Analysis:
-
Reconstruct PET images and co-register with CT or MR for anatomical reference if available.
-
Draw regions of interest (ROIs) over the tumor and normal tissues (e.g., muscle, liver) on both fluorescence and PET images.
-
Calculate the tumor uptake (as %ID/g for PET) and the tumor-to-background ratio for both modalities.[6]
-
-
Ex Vivo Biodistribution (Optional but Recommended): After the final imaging session, euthanize the mice. Dissect tumors and major organs, weigh them, and measure their radioactivity using a gamma counter and fluorescence using an ex vivo imaging system to confirm the in vivo imaging results.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the probe concentration.
-
Check the labeling efficiency and purity of the probe.
-
Ensure the imaging system's filters are optimal for the chosen fluorophore.
-
-
High Background Signal In Vivo:
-
Allow more time for the probe to clear from non-target tissues; image at later time points.
-
The "Galacto-" modification is designed to improve clearance, but pharmacokinetics can vary.
-
-
No Blocking Effect Observed:
-
Increase the dose of the unlabeled blocking agent.
-
Ensure the tumor model expresses sufficient levels of the target integrin.
-
Verify the binding affinity of the probe in vitro.[13]
-
-
Discrepancy Between Imaging Modalities:
-
Differences in sensitivity, resolution, and signal penetration depth can lead to variations.
-
Fluorescence is highly sensitive but best for superficial tumors, while PET provides quantitative data with deep-tissue penetration. Acknowledge these intrinsic differences in the analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 11. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multimodal Imaging of Integrin Receptor-Positive Tumors by Bioluminescence, Fluorescence, Gamma Scintigraphy and SPECT Methods Using a Cyclic RGD Peptide Labeled with a Near Infrared Fluorescent Dye and a Radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiochemical Yield of ¹⁸F-Galacto-RGD
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield of ¹⁸F-Galacto-RGD.
Troubleshooting Guide
This guide addresses common issues encountered during the radiosynthesis of ¹⁸F-Galacto-RGD.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | Suboptimal Reaction Temperature: The temperature for the coupling of the prosthetic group to the peptide may be too low or too high. | Optimize the reaction temperature. A study by Haubner et al. (2004) suggests that for the coupling of 4-nitrophenyl-2-[¹⁸F]fluoropropionate to the Galacto-RGD precursor, a temperature of 70°C for 10 minutes can achieve high yields.[1] Experiment with a range of temperatures (e.g., 45°C to 85°C) to find the optimal condition for your specific setup. |
| Incorrect Precursor Amount: An insufficient or excessive amount of the peptide precursor can negatively impact the yield. | Vary the amount of the this compound precursor. Research indicates that using 0.5 mg of the precursor can achieve a radiochemical yield of 76% at 45°C within 2.5 minutes.[1] It is advisable to perform small-scale experiments to determine the optimal precursor concentration for your synthesis module. | |
| Inefficient Prosthetic Group Synthesis: If using a multi-step synthesis involving a prosthetic group, the yield of the prosthetic group itself may be low. | Ensure the synthesis of the prosthetic group, such as 4-nitrophenyl-2-[¹⁸F]fluoropropionate, is optimized. Published methods report radiochemical yields of approximately 45.2 ± 10.6% for this prosthetic group.[1] | |
| Issues with [¹⁸F]Fluoride: The quality and reactivity of the initial [¹⁸F]fluoride can be a significant factor. This can be due to impurities or inefficient drying. | Ensure effective drying of the [¹⁸F]fluoride. Key factors for successful production include the efficient trapping of [¹⁸F]F⁻ on an anion exchange cartridge and its subsequent elution.[2] The type of cartridge and the elution solution can impact the recovery of [¹⁸F]F⁻.[2] | |
| Presence of Impurities in Final Product | Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using radio-TLC or radio-HPLC. |
| Side Reactions: The reaction conditions may be promoting the formation of undesired byproducts. | Adjust the reaction conditions, such as pH and temperature, to minimize side reactions. The use of a less basic counteranion for the [¹⁸F]fluoride can sometimes reduce the formation of byproducts.[3] | |
| Ineffective Purification: The HPLC purification step may not be adequately separating the desired product from impurities. | Optimize the HPLC purification method. This includes adjusting the gradient of the mobile phase (e.g., acetonitrile (B52724)/water with 0.1% trifluoroacetic acid), the flow rate, and the type of column used.[1] | |
| Long Synthesis Time | Multi-step Procedures: Complex, multi-step syntheses naturally require more time. | Consider alternative, more direct labeling methods if possible. For instance, "click chemistry" approaches have been shown to offer efficient radiosynthesis in shorter timeframes.[4][5][6] |
| Manual vs. Automated Synthesis: Manual synthesis can be more time-consuming and less reproducible than automated methods. | If available, utilize an automated synthesis module. Automated systems can perform the synthesis of tracers like ¹⁸F-RGD-K5 with average synthesis times of 90 minutes.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield for ¹⁸F-Galacto-RGD?
A1: The overall decay-corrected radiochemical yield for ¹⁸F-Galacto-RGD, when synthesized using 4-nitrophenyl-2-[¹⁸F]fluoropropionate, is reported to be around 29 ± 5%.[1][9][10] The decay-corrected yield for the final coupling step can be as high as 85%.[1][9]
Q2: What are the key parameters to optimize for maximizing the radiochemical yield?
A2: The key parameters to optimize include:
-
Amount of peptide precursor: The concentration of the this compound precursor directly influences the reaction kinetics.
-
Reaction temperature: Temperature affects the rate of the labeling reaction.
-
Reaction time: Sufficient time is needed for the reaction to proceed to completion.
-
pH of the reaction mixture: The pH can influence the reactivity of the precursor and the stability of the final product.
Q3: What purification method is recommended for ¹⁸F-Galacto-RGD?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying ¹⁸F-Galacto-RGD.[1][9] A common mobile phase consists of a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.[1]
Q4: Are there alternative labeling methods to the prosthetic group approach?
A4: Yes, other methods have been developed for labeling RGD peptides with ¹⁸F. "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been successfully used and can offer high radiochemical yields and shorter synthesis times.[4][5][6]
Q5: How can I ensure the radiochemical purity of my final product?
A5: Radiochemical purity should be assessed using analytical radio-HPLC. A radiochemical purity of >98% is generally expected for clinical applications.[1][9]
Experimental Protocols
Synthesis of ¹⁸F-Galacto-RGD via Acylation with 4-nitrophenyl-2-[¹⁸F]fluoropropionate
This protocol is based on the method described by Haubner et al. (2004).[1]
-
Preparation of 4-nitrophenyl-2-[¹⁸F]fluoropropionate: This prosthetic group is typically synthesized according to previously published methods, resulting in a radiochemical yield of approximately 45.2 ± 10.6%.[1]
-
Labeling Reaction:
-
Dissolve the this compound peptide precursor (e.g., 1.0 mg) in 200 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Add the peptide solution to the vial containing the dried 4-nitrophenyl-2-[¹⁸F]fluoropropionate.
-
Heat the reaction mixture at 70°C for 10 minutes.
-
-
Purification:
-
Purify the crude reaction mixture using semi-preparative RP-HPLC.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (e.g., 10-50% acetonitrile over 30 minutes).
-
Flow Rate: 10 mL/min.
-
The fraction containing ¹⁸F-Galacto-RGD is collected.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Reconstitute the final product in a physiologically compatible solution (e.g., phosphate-buffered saline).
-
Quantitative Data Summary
Table 1: Reported Radiochemical Yields and Synthesis Times for ¹⁸F-Galacto-RGD and Analogs
| Tracer | Labeling Method | Overall Decay-Corrected RCY | Total Synthesis Time | Reference |
| ¹⁸F-Galacto-RGD | 4-nitrophenyl-2-[¹⁸F]fluoropropionate | 29 ± 5% | 200 ± 18 min | Haubner et al., 2004[1][9][10] |
| ¹⁸F-RGD-K5 | Click Chemistry | 10-20% | 90 min | Doss et al., 2012[7][8] |
| ¹⁸F-FPTA-RGD2 | Click Chemistry | 53.8% | 110 min | Li et al., 2007[6] |
| ¹⁸F-FP-SRGD2 | 4-nitrophenyl-2-[¹⁸F]fluoropropionate | 52 ± 9% (from ¹⁸F-NFP) | ~120 min | Liu et al., 2010[11][12] |
| ¹⁸F-FP-PRGD2 | 4-nitrophenyl-2-[¹⁸F]fluoropropionate | 80 ± 7% (from ¹⁸F-NFP) | ~120 min | Liu et al., 2010[11][12] |
Visualizations
Caption: Workflow for the synthesis of ¹⁸F-Galacto-RGD.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (18)F-glyco-RGD peptides for PET imaging of integrin expression: efficient radiosynthesis by click chemistry and modulation of biodistribution by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Uptake of Galacto-RGD in the Liver
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target liver uptake of Galacto-RGD.
Frequently Asked Questions (FAQs)
Q1: Why do I observe high liver uptake of my this compound conjugate?
High liver uptake of this compound is primarily due to the galactose moiety being recognized by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1] This receptor's function is to clear glycoproteins with exposed terminal galactose or N-acetylgalactosamine residues from the circulation, leading to the accumulation of this compound in the liver.[1][2]
Q2: What are the main strategies to reduce off-target liver uptake of this compound?
There are three main strategies to mitigate off-target liver uptake:
-
Competitive Inhibition: Co-administration of a competing ligand for ASGPR, such as free galactose or asialofetuin, can saturate the receptor and reduce the uptake of this compound.
-
Chemical Modification: Modifying the this compound molecule, for instance by PEGylation, can alter its pharmacokinetic properties, leading to reduced liver accumulation.[2][3]
-
Structural Optimization: Dimerization or multimerization of the RGD peptide can enhance its affinity for the target integrin αvβ3, potentially improving the tumor-to-liver ratio.[4][5]
Q3: How does PEGylation help in reducing liver uptake?
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the molecule, increases the hydrodynamic radius and masks the this compound conjugate from recognition by the reticuloendothelial system (RES), including Kupffer cells in the liver.[2] This "stealth" effect prolongs the circulation time in the bloodstream and reduces overall liver accumulation.[2][3]
Q4: Will modifying this compound affect its binding affinity to integrin αvβ3?
Chemical modifications can potentially alter the binding affinity. It is crucial to experimentally validate the binding affinity of the modified this compound to integrin αvβ3. Competitive binding assays are commonly used for this purpose. For example, studies have shown that while some modifications can slightly decrease affinity, others, like dimerization, can significantly increase it.[4]
Troubleshooting Guide
Problem: Persistently high liver signal in PET imaging despite using a modified this compound.
-
Possible Cause 1: Insufficient Modification. The degree of modification (e.g., PEG chain length or density) may not be optimal to shield the galactose moiety effectively.
-
Solution: Synthesize and test a series of conjugates with varying degrees of modification. For PEGylation, this could involve using different molecular weight PEGs. Compare their biodistribution profiles in an animal model.
-
-
Possible Cause 2: In vivo instability. The conjugate may be unstable in vivo, leading to the cleavage and exposure of the galactose moiety.
-
Solution: Perform metabolic stability studies. Analyze blood and tissue homogenates at different time points post-injection using techniques like HPLC to determine the percentage of intact tracer.[6]
-
-
Possible Cause 3: High ASGPR expression in the specific animal model or disease state. Certain conditions can upregulate ASGPR expression.
-
Solution: Characterize ASGPR expression levels in the liver tissue of your animal model using techniques like immunohistochemistry or western blotting. If expression is unusually high, consider using a different model or a more potent blocking strategy.
-
Problem: Inconsistent results with competitive inhibition.
-
Possible Cause 1: Suboptimal dose of the blocking agent. The amount of the competing ligand may be insufficient to saturate the ASGPRs.
-
Solution: Perform a dose-escalation study with the blocking agent (e.g., free galactose or asialofetuin) to determine the optimal dose that provides maximum reduction in liver uptake without causing toxicity.
-
-
Possible Cause 2: Incorrect timing of administration. The blocking agent needs to be administered at the right time to effectively compete with this compound.
-
Solution: Administer the blocking agent shortly before or simultaneously with the this compound conjugate. A typical protocol involves intravenous injection of the blocking agent 5-15 minutes prior to the tracer.
-
-
Possible Cause 3: Rapid clearance of the blocking agent. The competing ligand might be cleared from the circulation too quickly to provide sustained blockade.
-
Solution: Consider using a blocking agent with a longer half-life or a continuous infusion protocol if single-bolus injection is not effective.
-
Data Presentation
Table 1: Biodistribution of Monomeric vs. Dimeric RGD Peptides in U87MG Tumor-Bearing Mice (%ID/g)
| Organ | 18F-Galacto-RGD (Monomer) at 60 min | 18F-FP-SRGD2 (Dimer) at 60 min |
| Tumor | 1.2 ± 0.1 | 2.8 ± 0.4 |
| Liver | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Kidney | 2.9 ± 0.5 | 2.7 ± 0.4 |
| Muscle | 0.4 ± 0.1 | 0.5 ± 0.1 |
Data summarized from a study comparing monomeric and dimeric RGD peptides.[4] %ID/g = percentage of injected dose per gram of tissue.
Table 2: Effect of PEGylation on Liver Uptake of Nanoparticles
| Formulation | Liver Uptake (%ID/g) |
| Non-PEGylated Nanoparticles | High (specific values vary by study) |
| PEGylated Nanoparticles | Significantly Reduced[2] |
PEGylation has been shown to significantly reduce liver uptake of various nanoparticles by increasing circulation time.[2]
Experimental Protocols
Protocol 1: In Vivo ASGPR Blocking with Free Galactose
Objective: To determine the extent of ASGPR-mediated liver uptake of a this compound conjugate.
Materials:
-
This compound conjugate (radiolabeled or fluorescently tagged)
-
D-Galactose solution (sterile, for injection)
-
Saline solution (sterile, for injection)
-
Animal model (e.g., mice bearing relevant tumors)
Procedure:
-
Animal Preparation: Acclimatize animals according to institutional guidelines.
-
Blocking Group: a. Prepare a sterile solution of D-Galactose in saline at a concentration sufficient to deliver a dose of 50-100 mg/kg body weight in a reasonable injection volume (e.g., 100 µL). b. 15 minutes prior to the injection of the this compound conjugate, administer the D-Galactose solution via intravenous (tail vein) injection.
-
Control Group: a. 15 minutes prior to the injection of the this compound conjugate, administer an equivalent volume of sterile saline via intravenous (tail vein) injection.
-
Tracer Administration: Inject the this compound conjugate intravenously at the desired dose.
-
Biodistribution Study: a. At predetermined time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the animals. b. Dissect major organs (liver, tumor, kidneys, muscle, etc.), weigh them, and measure the amount of radioactivity or fluorescence in each organ. c. Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Data Analysis: Compare the %ID/g in the liver and other organs between the blocking and control groups. A significant reduction in liver uptake in the blocking group indicates ASGPR-mediated uptake.
Protocol 2: Solid-Phase Synthesis of c(RGDfK)-PEG
Objective: To synthesize a PEGylated cyclic RGD peptide for reduced liver uptake.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Lys(Dde)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
PEGylation reagent (e.g., NHS-PEG-maleimide)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM)
-
HPLC for purification
Procedure:
-
Peptide Synthesis: a. Swell the Rink Amide resin in DMF. b. Perform solid-phase peptide synthesis using standard Fmoc chemistry to assemble the linear peptide sequence on the resin.[7][8]
-
Lysine (B10760008) Side-Chain Deprotection: a. Once the linear peptide is synthesized, selectively deprotect the Dde group from the lysine side chain using 2% hydrazine (B178648) in DMF.
-
On-Resin PEGylation: a. Dissolve the NHS-PEG-maleimide reagent in DMF. b. Add the PEGylation reagent to the resin and allow it to react with the deprotected lysine amine.
-
On-Resin Cyclization: a. Deprotect the N-terminal Fmoc group. b. Perform on-resin cyclization of the peptide backbone using a suitable coupling reagent.[8]
-
Cleavage and Deprotection: a. Cleave the PEGylated cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail.
-
Purification: a. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: a. Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Mandatory Visualizations
Signaling Pathways
Caption: ASGPR-mediated endocytosis of this compound.
Caption: Integrin αvβ3 signaling pathway upon RGD binding.
Experimental Workflow
Caption: Workflow for evaluating modified this compound.
References
- 1. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Artifacts in Galacto-RGD PET Imaging
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Galacto-RGD PET imaging. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts observed in PET/CT imaging?
A1: The most common artifacts in PET/CT imaging can be categorized as patient-related, instrument-related, or radiotracer-related.[1] Patient-related artifacts are the most frequent and include those from motion (e.g., breathing) and the presence of metallic implants.[2] Instrument-related artifacts can arise from issues with the CT-based attenuation correction, such as truncation artifacts where the CT field of view is smaller than the PET field of view.[1] Radiotracer-related artifacts can be caused by issues like extravasation of the radiotracer at the injection site.
Q2: We are observing high background signal in our this compound PET images, particularly in the liver and spleen. Is this normal, and how can it be addressed?
A2: Yes, relatively high physiological uptake of this compound in the liver and spleen is expected.[3][4] This is due to the biodistribution of the tracer. However, if the background signal is compromising the detection of lesions in these organs, consider the following:
-
Optimize Uptake Time: Ensure an adequate uptake period (typically 40-60 minutes post-injection) to allow for clearance of the tracer from non-target tissues and the blood pool, which can improve the tumor-to-background ratio.[5]
-
Review Radiochemical Purity: Inadequate radiolabeling or purification can lead to free radioligand in circulation, contributing to high background.
-
Patient Hydration: Proper hydration and encouraging the patient to void before the scan can help reduce background signal, particularly from the bladder.[1]
Q3: How does respiratory motion affect this compound PET imaging, and what can be done to minimize its impact?
A3: Respiratory motion is a significant source of artifacts in PET/CT, causing blurring of images and misalignment between the PET and CT data. This mismatch can lead to inaccurate attenuation correction, potentially resulting in both false positives and false negatives.
To minimize motion artifacts:
-
Respiratory Gating: This technique acquires PET data in sync with the breathing cycle, allowing for the reconstruction of images from specific respiratory phases, thus reducing motion blur.
-
Patient Positioning and Comfort: Ensure the patient is in a comfortable and stable position to minimize voluntary movement during the scan.[6]
-
Averaged CT (ACT): Acquiring a CT image averaged over one breathing cycle can improve the registration between the CT and PET data.[6]
Q4: Can the use of CT contrast agents interfere with this compound PET imaging?
A4: Yes, the use of intravenous (IV) contrast media in the CT portion of a PET/CT scan can lead to an overestimation of PET attenuation factors, which may affect the standardized uptake values (SUVs).[7] This is particularly noticeable in regions with high contrast concentration. While one study concluded that the increase in SUV is often not clinically significant, it is a factor to be aware of, especially in quantitative studies.[7]
Troubleshooting Guide
Below is a systematic guide to identifying and addressing common artifacts in this compound PET imaging.
| Observed Problem | Potential Cause | Recommended Action |
| Focal area of high uptake not corresponding to anatomical findings | Metallic implant (e.g., dental fillings, surgical clips) | Review the non-attenuation-corrected (NAC) PET images. If the high uptake is absent, it is likely an artifact. Modern scanners may have metal artifact reduction (MAR) software. |
| CT contrast agent | Review the timing of contrast administration. If possible, perform a non-contrast CT for attenuation correction. | |
| Blurred images, particularly in the thoracic and upper abdominal regions | Respiratory motion | Implement respiratory gating during acquisition. Ensure proper patient immobilization and comfort. |
| Misalignment of PET and CT images | Patient motion between CT and PET scans | Use image registration software to retrospectively align the datasets. Provide clear instructions to the patient to remain still. |
| Artificially high or low uptake at the edges of the image | Truncation artifact (patient's body extends beyond the CT field of view) | Position the patient with arms up, if possible, to fit within the CT FOV. Be aware of potential inaccuracies in peripheral regions. |
| High diffuse background signal | Suboptimal uptake time | Perform dynamic imaging or scans at multiple time points to determine the optimal imaging window for maximizing the target-to-background ratio. |
| Issues with radiotracer | Verify the radiochemical purity of the this compound tracer. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and other RGD-based PET tracers.
Table 1: Biodistribution of RGD-Based PET Tracers in Normal Organs (SUVmean ± SD at 60 min post-injection)
| Organ | [18F]this compound | [18F]FPPRGD2 | [18F]Alfatide | [68Ga]PRGD2 |
| Blood | 2.3 ± 1.2 | 1.6 ± 0.9 | 2.15 ± 0.73 | - |
| Liver | 4.0 ± 1.1 | 2.2 ± 0.6 | 3.51 ± 0.88 | 2.28 ± 0.84 |
| Spleen | 3.1 ± 1.1 | 2.0 ± 0.6 | 2.87 ± 0.69 | 2.50 ± 0.72 |
| Kidney | 13.5 ± 4.2 | 10.7 ± 4.1 | 16.89 ± 5.43 | 13.42 ± 4.16 |
| Muscle | 0.5 ± 0.1 | 0.5 ± 0.2 | 0.49 ± 0.04 | 0.52 ± 0.22 |
Source: Adapted from Chen et al., 2016.[4]
Table 2: Tumor Uptake of Monomeric and Dimeric RGD Tracers in a Preclinical Model (%ID/g ± SD)
| Tracer | 20 min p.i. | 60 min p.i. | 120 min p.i. |
| [18F]this compound (monomer) | 2.1 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 |
| [18F]FP-SRGD2 (dimer) | 4.3 ± 0.4 | 2.8 ± 0.4 | 2.1 ± 0.2 |
Source: Adapted from Liu et al., 2009.[8]
Experimental Protocols
Protocol 1: Preclinical Small-Animal PET Imaging with [18F]this compound
-
Animal Model: Nude mice with subcutaneously xenotransplanted human tumor cells (e.g., M21 melanoma, A431 squamous cell carcinoma).[2]
-
Tracer Injection: Inject approximately 7.4 MBq of [18F]this compound intravenously.[2]
-
Uptake Period: Allow for a 60-minute uptake period.
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane) for the duration of the scan.
-
Image Acquisition:
-
Perform a static PET scan for a specified duration (e.g., 10-15 minutes).
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM2D).
-
Draw regions of interest (ROIs) on the tumor and other organs of interest on the co-registered PET/CT images to determine tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[8]
-
Protocol 2: Clinical PET/CT Imaging with [18F]this compound
-
Patient Preparation:
-
No specific dietary restrictions are typically required.
-
Ensure adequate hydration.
-
-
Tracer Injection: Administer 144–200 MBq of [18F]this compound intravenously.[2]
-
Uptake Period: A 60-minute uptake period is standard.
-
Image Acquisition:
-
Position the patient on the scanner bed, often with arms raised to minimize attenuation artifacts.
-
Acquire a low-dose CT scan from the head to the mid-thigh for attenuation correction.
-
Immediately following the CT, acquire a PET scan over the same body region. The scan is typically divided into multiple bed positions.
-
-
Image Reconstruction and Analysis:
-
Reconstruct attenuation-corrected PET images.
-
Analyze images for areas of focal tracer uptake that are higher than the surrounding background tissue.
-
Quantitative analysis can be performed by measuring SUVs in tumors and other regions of interest.
-
Visualized Workflows and Pathways
Caption: A flowchart for troubleshooting common artifacts in this compound PET imaging.
Caption: A diagram illustrating the typical experimental workflow for a this compound PET imaging study.
References
- 1. cme.lww.com [cme.lww.com]
- 2. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 7. Quantifying the effect of IV contrast media on integrated PET/CT: clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Tumor Uptake of Galacto-RGD
Welcome to the technical support center for Galacto-RGD and related RGD-based targeting agents. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you address challenges related to low tumor uptake and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is [¹⁸F]this compound and what is its primary application?
A1: [¹⁸F]this compound is a radiolabeled cyclic peptide tracer used for Positron Emission Tomography (PET) imaging.[1][2] Its core component is an RGD (Arginine-Glycine-Aspartic acid) peptide sequence that specifically targets integrin αvβ3.[3] This integrin is often overexpressed on activated endothelial cells during tumor angiogenesis (the formation of new blood vessels) and on some tumor cells themselves.[3][4] Therefore, [¹⁸F]this compound is primarily used to non-invasively visualize and quantify αvβ3 expression in tumors, which can be valuable for cancer diagnosis, staging, and monitoring the response to anti-angiogenic therapies.[1][5] The "Galacto-" component is a sugar moiety added to the peptide to improve its pharmacokinetic properties, such as promoting faster clearance from the blood and excretion through the kidneys, which enhances image contrast.[6][7][8]
Q2: What are the typical tumor uptake values observed with [¹⁸F]this compound in clinical studies?
A2: Tumor uptake of [¹⁸F]this compound, measured as the Standardized Uptake Value (SUV), can be quite variable depending on the tumor type and the level of αvβ3 integrin expression. In clinical studies involving various cancers like melanoma, sarcoma, and breast cancer, SUVs in tumors have been reported to range from 1.2 to 10.0.[5][9][10] This heterogeneity in uptake is a key characteristic of RGD-based tracers and reflects the underlying differences in tumor biology.[1][11] For example, the sensitivity of [¹⁸F]this compound PET for detecting primary tumor lesions is generally high (83-100%), but it is lower for metastatic lymph nodes (33-54%) and distant metastases (46-78%).[1][11]
Q3: Why is the biodistribution of [¹⁸F]this compound characterized by high uptake in the kidneys and bladder?
A3: [¹⁸F]this compound is designed to be hydrophilic to ensure rapid clearance from the bloodstream and elimination from the body, which is desirable for a PET imaging agent to achieve good tumor-to-background contrast.[12] This hydrophilicity, conferred in part by the galactose sugar moiety, leads to a primary renal (kidney) route of excretion.[1][10] Consequently, the tracer accumulates significantly in the kidneys and is subsequently passed into the bladder for elimination in urine.[1] While this rapid clearance is beneficial for imaging most parts of the body, the high radioactivity in the urogenital tract can sometimes interfere with the detection of tumors located in the pelvic region.[10][12]
Troubleshooting Guide for Low Tumor Uptake
Q4: My tumor uptake of [¹⁸F]this compound is lower than expected in my preclinical model. What are the potential reasons?
A4: Several factors can contribute to lower-than-expected tumor uptake. Here is a systematic guide to troubleshooting this issue:
-
Integrin αvβ3 Expression Level: The most critical factor is the actual expression level of integrin αvβ3 in your tumor model. Low expression will directly result in low tracer uptake. It is crucial to verify the αvβ3 expression levels in your specific cell line or tumor model using independent methods like immunohistochemistry (IHC), flow cytometry, or western blotting.[5][11]
-
Tumor Model Characteristics: The tumor microenvironment, including vascularity and perfusion, can significantly impact tracer delivery. Poorly vascularized or necrotic tumors may exhibit low uptake despite adequate αvβ3 expression.
-
Tracer Quality and Integrity:
-
Radiochemical Purity: Ensure the radiochemical purity of your [¹⁸F]this compound is high (>98%). Impurities can interfere with binding.[11]
-
Specific Activity: Low specific activity means that a larger mass of non-radiolabeled this compound is co-injected, which can saturate the available integrin receptors and reduce the uptake of the radiolabeled tracer.[11]
-
Metabolic Stability: [¹⁸F]this compound shows high in vivo stability.[8] However, if you are using a different RGD analog, you should assess its stability in plasma and tissue homogenates.
-
-
Competition from Endogenous Ligands: The tumor microenvironment contains extracellular matrix proteins (like vitronectin and fibronectin) that are natural ligands for integrins and can compete with this compound for binding.[13]
-
Pharmacokinetics: While designed for favorable kinetics, the rapid clearance of monomeric RGD peptides might limit the time available for accumulation in the tumor before being excreted.[3][14]
Q5: How can I experimentally enhance the tumor uptake of an RGD-based tracer?
A5: If low uptake is a persistent issue, several advanced strategies can be employed to improve the tumor-targeting capabilities of RGD peptides. These strategies primarily focus on increasing the binding affinity and optimizing the pharmacokinetic profile.
-
Multimerization (Dimerization/Tetramerization): One of the most effective strategies is to use multimeric RGD peptides (e.g., dimers or tetramers).[3][14] Linking multiple RGD motifs together can significantly increase the binding affinity to integrin αvβ3 due to a polyvalency effect.[6][15] This enhanced affinity often leads to higher tumor accumulation and longer retention times compared to monomeric counterparts like this compound.[14][16]
-
Linker Modification: The chemical linker used to connect the RGD peptide to the chelator or to create multimers can influence the tracer's biodistribution. For example, incorporating specific linkers like triglycine (B1329560) (G3) or PEG4 has been shown to improve tumor uptake and pharmacokinetics.[14][17]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the RGD peptide can decrease its lipophilicity.[18] This modification can reduce uptake in the liver and spleen, potentially improving the tumor-to-background ratio for lesions in the abdomen.[6][18]
-
Dual-Targeting Approach: For tumors that express other specific markers in addition to integrin αvβ3, a dual-targeting strategy can be beneficial. This involves creating a conjugate that includes the RGD motif and another ligand for a different tumor-associated receptor. This can enhance overall tumor uptake and selectivity.[19][20]
Quantitative Data Summary
The following tables summarize key quantitative data for [¹⁸F]this compound and other RGD-based tracers from clinical studies.
Table 1: Standardized Uptake Values (SUV) of [¹⁸F]this compound in Tumors and Organs (60-72 min post-injection)
| Tissue | SUV Range / Mean ± SD | Reference(s) |
| Tumors (various) | 1.2 - 10.0 | [5][9][10] |
| Blood Pool | 1.73 ± 0.4 | [10] |
| Muscle | 0.4 ± 0.1 (Distribution Volume) | [9][10] |
| Liver | ~2.7 - 4.0 | [1][18] |
| Spleen | Intermediate Uptake | [1] |
| Kidneys | ~5.2 | [10] |
| Urinary Bladder | 76.5 ± 38.6 | [10] |
Table 2: Comparison of Tumor-to-Background Ratios for [¹⁸F]this compound (at ~72 min p.i.)
| Ratio Type | Peak Ratio (Mean ± SD) | Reference(s) |
| Tumor-to-Blood | 3.1 ± 2.0 | [9][10] |
| Tumor-to-Muscle | 7.7 ± 4.3 | [9][10] |
Key Experimental Protocols
Protocol 1: General Workflow for a Preclinical PET Imaging and Biodistribution Study
-
Animal Model Preparation:
-
Implant tumor cells (e.g., U87MG human glioblastoma cells, known for high αvβ3 expression) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a suitable size (e.g., 100-300 mm³).
-
-
Radiotracer Administration:
-
Synthesize and perform quality control (radiochemical purity, specific activity) on [¹⁸F]this compound.
-
Administer a defined dose (e.g., 3.7-7.4 MBq) of the tracer to each animal via tail vein injection.
-
-
PET/CT Imaging (Optional):
-
Anesthetize the animal at a specific time point post-injection (e.g., 60 minutes).
-
Acquire dynamic or static PET scans, followed by a CT scan for anatomical co-registration.
-
Reconstruct images and perform region-of-interest (ROI) analysis to determine tracer uptake in the tumor and various organs.
-
-
Ex Vivo Biodistribution:
-
At predefined time points (e.g., 15, 60, 120 minutes) post-injection, euthanize the animals.
-
Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Synthesis and Radiolabeling of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound is a multi-step process. A common method involves:
-
Peptide Synthesis: The cyclic peptide c(RGDfK) is assembled on a solid support using standard Fmoc-chemistry and subsequently conjugated with a specially synthesized sugar amino acid.[8]
-
Prosthetic Group Synthesis: The radiolabeling precursor, 4-nitrophenyl-2-[¹⁸F]fluoropropionate, is synthesized. This is often a time-consuming part of the process.[8][11]
-
Radiolabeling: The [¹⁸F]fluoride is used to create the 2-[¹⁸F]fluoropropionate prosthetic group.
-
Conjugation: The prosthetic group is then conjugated to the amino group of the glycopeptide.[11]
-
Purification: The final product, [¹⁸F]this compound, is purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity.[1][11] The entire process, including purification, typically takes around 200 minutes.[11][18]
Visualizations
Caption: Binding of this compound to integrin αvβ3, initiating downstream signaling.
Caption: Workflow for a preclinical [¹⁸F]this compound tumor uptake study.
Caption: Key strategies to overcome low tumor uptake of RGD-based tracers.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 2. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodistribution and pharmacokinetics of the alphavbeta3-selective tracer 18F-galacto-RGD in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution and Pharmacokinetics of the [alpha]^sub v^[beta]^sub 3^-Selective Tracer ^sup 18^F-Galacto-RGD in Cancer Patients - ProQuest [proquest.com]
- 11. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 17. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Galacto-RGD Synthesis: Technical Support & Troubleshooting Center
Welcome to the technical support center for the multi-step synthesis of Galacto-RGD. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during the synthesis of this important glycopeptide.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
A1: The synthesis of this compound is a multi-step process that can be broken down into four main stages:
-
Solid-Phase Peptide Synthesis (SPPS): The linear Arg-Gly-Asp (RGD) peptide sequence is assembled on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cyclization: The linear peptide is cyclized to form the constrained cyclic RGD (cRGD) backbone. This can be performed either while the peptide is still attached to the resin (on-resin cyclization) or after cleavage from the solid support (solution-phase cyclization).
-
Glycosylation: A galactose moiety is conjugated to the cyclic peptide. This typically involves the reaction of an amino-functionalized galactose derivative with a specific site on the cRGD peptide.
-
Purification and Characterization: The final this compound product is purified, most commonly by High-Performance Liquid Chromatography (HPLC), and its identity and purity are confirmed by techniques such as mass spectrometry (MS).
Q2: What is the purpose of glycosylating the RGD peptide?
A2: Glycosylation of RGD peptides serves several important purposes. The introduction of sugar moieties can improve the pharmacokinetic properties of the peptide, leading to better tumor-to-background ratios in imaging applications. Additionally, glycosylation can enhance the binding affinity and selectivity of the RGD peptide for its target integrins.
Q3: What are the most common side reactions during the solid-phase synthesis of the RGD peptide?
A3: The most common side reactions during the Fmoc-based solid-phase synthesis of RGD peptides are aspartimide and glutarimide (B196013) formation. Aspartimide formation is particularly prevalent at the Asp-Gly sequence within the RGD motif. Glutarimide formation can occur if glutamic acid is present in the peptide sequence, especially when followed by a sterically unhindered amino acid like glycine. These side reactions can lead to the formation of impurities that are difficult to separate from the desired product.
Q4: Should I perform the cyclization on-resin or in solution?
A4: Both on-resin and solution-phase cyclization have their advantages and disadvantages. On-resin cyclization can be more time-efficient and may reduce the likelihood of intermolecular side reactions, but it can sometimes result in low yields.[1] Solution-phase cyclization, while requiring an additional cleavage step, can offer higher yields and may be more scalable.[1] The choice often depends on the specific peptide sequence and the desired scale of the synthesis.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) of the RGD Peptide
Problem: Low yield of the crude linear peptide.
| Possible Cause | Suggested Solution | Verification Method |
| Incomplete Fmoc deprotection | Increase deprotection time or use a stronger deprotection solution (e.g., add DBU). | Perform a test cleavage and analyze by MS to check for truncated sequences. |
| Poor coupling efficiency | Use a more efficient coupling reagent (e.g., COMU), increase coupling time, or perform a double coupling for sterically hindered amino acids. Microwave heating can also accelerate the reaction.[2] | Use a colorimetric test (e.g., Kaiser test) to check for free amines after coupling. |
| Peptide aggregation | Switch to a more polar solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[3] | Observe resin swelling; poor swelling can indicate aggregation. |
| Premature cleavage from the resin | Use a more robust resin if using a highly acid-labile linker. | Analyze the deprotection and wash solutions for the presence of cleaved peptide. |
Problem: Presence of unexpected peaks in the HPLC and MS analysis of the crude peptide.
| Possible Cause | Suggested Solution | Verification Method |
| Aspartimide formation | Use a protecting group on the backbone nitrogen of the succeeding amino acid, or use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(O-2-PhiPr)-OH. | MS will show a peak with the same mass as the desired peptide, but with a different retention time on HPLC. |
| Glutarimide formation | Incorporate a sterically hindered amino acid (e.g., Lys(Boc) or Ser(tBu)) adjacent to the glutamic acid residue to prevent this side reaction.[4][5] | MS analysis will show a mass loss of 18 Da (loss of water) from the expected peptide mass. |
| Racemization | Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma. Avoid prolonged pre-activation times. | Chiral amino acid analysis or separation of diastereomers by HPLC. |
| Deletion sequences | Improve coupling efficiency (see "Low yield" table above). | MS analysis will show peaks corresponding to the mass of the target peptide minus the mass of one or more amino acid residues. |
Cyclization of the RGD Peptide
Problem: Low yield of the cyclic peptide.
| Possible Cause | Suggested Solution | Verification Method |
| Oligomerization (in solution-phase cyclization) | Perform the cyclization under high dilution conditions. | Analyze the crude product by MS for peaks corresponding to dimers, trimers, etc. |
| Inefficient on-resin cyclization | Switch to solution-phase cyclization, which has been reported to give higher yields (around 70%).[1] Optimize on-resin cyclization conditions (reagent, time, temperature). | Compare yields between on-resin and solution-phase approaches for your specific peptide. |
| Steric hindrance | Ensure that the protecting groups on the side chains do not sterically hinder the cyclization reaction. | Model the peptide structure to assess potential steric clashes. |
Glycosylation of the Cyclic RGD Peptide
Problem: Low yield or incomplete glycosylation.
| Possible Cause | Suggested Solution | Verification Method |
| Low reactivity of the amino-functionalized galactose | Ensure the purity and reactivity of the glycosylating agent. Consider using a more activated form of the sugar. | Characterize the amino-sugar by NMR and MS before use. |
| Steric hindrance at the conjugation site | Introduce a spacer between the peptide and the galactose moiety. | Compare the glycosylation efficiency with and without a spacer. |
| Suboptimal reaction conditions | Optimize the pH, temperature, and reaction time for the conjugation reaction. | Perform small-scale test reactions under different conditions. |
Purification of this compound
Problem: Difficulty in separating the product from impurities by HPLC.
| Possible Cause | Suggested Solution | Verification Method |
| Co-elution of impurities | Optimize the HPLC gradient, change the stationary phase (e.g., from C18 to a different chemistry), or adjust the mobile phase pH. | Analyze collected fractions by MS to identify the components of each peak. |
| Presence of closely related side products | Address the root cause of the side product formation during synthesis (e.g., aspartimide formation). | Use high-resolution MS to identify the nature of the impurities. |
| Product degradation on the column | Ensure the mobile phase is compatible with the product and avoid harsh conditions. | Analyze the product for degradation after incubation with the mobile phase. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Linear RGD Peptide (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt or COMU (3 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude peptide.
Protocol 2: Solution-Phase Cyclization of RGD Peptide
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (e.g., 0.1-1 mg/mL).
-
Cyclization Reaction: Add a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) to the peptide solution.
-
Reaction Monitoring: Monitor the progress of the cyclization by taking small aliquots and analyzing them by HPLC and MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure.
-
Purification: Purify the crude cyclic peptide by preparative HPLC.
Protocol 3: Glycosylation of Cyclic RGD Peptide
-
Preparation of Amino-Galactose: Synthesize or procure an amino-functionalized galactose derivative (e.g., 1-amino-1-deoxy-galactose). Ensure its purity by NMR and MS.
-
Conjugation Reaction:
-
Dissolve the cyclic RGD peptide and the amino-galactose derivative in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Add a coupling agent (e.g., EDC/NHS) to facilitate the amide bond formation between the peptide and the amino-sugar.
-
-
Reaction Monitoring: Monitor the reaction by HPLC and MS to determine the extent of glycosylation.
-
Purification: Purify the crude this compound by preparative HPLC.
Visualizations
Overall Synthesis Workflow
Caption: A simplified workflow for the multi-step synthesis of this compound.
Troubleshooting Low SPPS Yield
Caption: A decision tree for troubleshooting low yield in solid-phase peptide synthesis.
Orthogonal Protecting Group Strategy
Caption: The principle of orthogonal protecting groups in peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing radiation dose in 18F-Galacto-RGD preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 18F-Galacto-RGD in preclinical studies, with a focus on minimizing radiation dose while maintaining data quality.
Troubleshooting Guides
This section addresses common issues encountered during low-dose 18F-Galacto-RGD preclinical imaging experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio (SNR) / Noisy Images | 1. Insufficient Injected Dose: The amount of radioactivity is too low for the scanner's sensitivity. 2. Suboptimal Imaging Time Point: Imaging too early may result in high background signal, while imaging too late may lead to significant radioactive decay. 3. Inadequate Scan Duration: The acquisition time is too short to collect sufficient coincidence events. 4. Incorrect Image Reconstruction Parameters: The reconstruction algorithm is not optimized for low-count data. | 1. Optimize Injected Dose: While the goal is to minimize dose, a minimum threshold is necessary for detectable signal. Consider a pilot study with a dose-response curve to determine the lowest acceptable dose for your specific scanner and animal model. 2. Optimize Imaging Time: For 18F-Galacto-RGD, imaging between 40-60 minutes post-injection is often recommended to allow for clearance from non-target tissues.[1][2] 3. Increase Scan Duration: Longer acquisition times can compensate for lower injected doses by collecting more events. 4. Optimize Reconstruction: Utilize iterative reconstruction algorithms (e.g., OSEM, MLEM) which are generally better for low-count statistics than analytical methods like FBP.[3] Consider increasing the number of iterations and subsets, and apply appropriate filtering. Advanced reconstruction techniques incorporating noise reduction can also be beneficial.[4][5][6] |
| Low Tumor Uptake (%ID/g) | 1. Low Integrin αvβ3 Expression: The tumor model may not express sufficient levels of the target integrin. 2. Poor Radiotracer Quality: Low radiochemical purity or specific activity can lead to reduced binding. 3. Pharmacological Interference: Anesthetics or other co-administered drugs may interfere with tracer biodistribution. 4. Inaccurate Quantification: Incorrect region-of-interest (ROI) definition or attenuation correction can lead to underestimation of uptake. | 1. Confirm Target Expression: Verify integrin αvβ3 expression in your tumor model using methods like immunohistochemistry or western blotting. 2. Ensure Radiotracer Quality: Use 18F-Galacto-RGD with high radiochemical purity (>98%) and specific activity (40-100 GBq/μmol).[1][2] 3. Standardize Animal Handling: Keep animal handling procedures, including the type and duration of anesthesia, consistent across all experiments. Isoflurane (B1672236) is commonly used.[7][8] 4. Refine Quantification Methods: Use CT-based anatomical information for accurate ROI delineation. Ensure proper calibration of the PET scanner and accurate attenuation correction. |
| High Background Signal (e.g., in Liver, Kidneys) | 1. Natural Biodistribution: 18F-Galacto-RGD is cleared through the renal and hepatobiliary pathways, leading to physiological uptake in the kidneys, bladder, and to a lesser extent, the liver.[2][9] 2. Suboptimal Imaging Time Point: Imaging too early after injection can result in high levels of circulating radiotracer in the blood pool and major organs. | 1. Acknowledge Physiological Uptake: Be aware of the expected biodistribution of 18F-Galacto-RGD when interpreting images. For tumors near organs with high physiological uptake, careful image analysis and quantification are crucial. 2. Optimize Imaging Window: As mentioned, imaging at 40-60 minutes post-injection allows for clearance of the tracer from the blood and non-target organs, improving the tumor-to-background ratio.[1][2] |
| Variability in Results Between Animals | 1. Inconsistent Injected Dose: Inaccurate measurement of the injected radioactivity. 2. Differences in Animal Physiology: Variations in tumor size, blood flow, and metabolism between animals. 3. Inconsistent Animal Handling: Variations in anesthesia, temperature, or fasting state. | 1. Accurate Dose Administration: Carefully measure the activity in the syringe before and after injection to determine the exact administered dose for each animal. 2. Standardize Animal Cohorts: Use animals of similar age, weight, and tumor volume for each experimental group. 3. Consistent Protocols: Maintain consistent animal handling procedures for all subjects in a study. |
Frequently Asked Questions (FAQs)
1. What is the principle of ALARA and how does it apply to preclinical 18F-Galacto-RGD studies?
ALARA stands for "As Low As Reasonably Achievable." It's a radiation safety principle aimed at minimizing radiation doses. In preclinical studies, this involves:
-
Time: Minimizing the duration of exposure to the radioactive source.
-
Distance: Maximizing the distance from the radioactive source.
-
Shielding: Using appropriate shielding (e.g., lead-lined containers) for handling and storing radiotracers.
For preclinical imaging, applying ALARA means using the lowest possible injected dose of 18F-Galacto-RGD that still provides the necessary image quality for your research question.
2. What is a typical injected dose of 18F-Galacto-RGD for a mouse in a preclinical study?
The injected dose can vary depending on the sensitivity of the PET scanner. For many preclinical scanners, a dose of approximately 3.7 MBq (100 µCi) is often used.[7] However, for dose minimization studies, it's recommended to perform a pilot experiment to determine the lowest dose that yields quantifiable data on your specific system.
3. How does the specific activity of 18F-Galacto-RGD affect my experiment?
High specific activity (40-100 GBq/μmol) is important to ensure that the injected mass of the peptide is low enough to avoid saturating the integrin αvβ3 receptors.[1][2] If the specific activity is too low, the larger amount of non-radioactive peptide could compete with the radiolabeled peptide for receptor binding, leading to an underestimation of receptor density.
4. What is the optimal uptake time for 18F-Galacto-RGD imaging in preclinical models?
The optimal imaging time is a balance between allowing for tracer accumulation in the tumor and clearance from background tissues. For 18F-Galacto-RGD, imaging between 40 and 60 minutes post-injection is generally recommended to achieve good tumor-to-background contrast.[1][2]
5. What are the key considerations for animal preparation before a low-dose 18F-Galacto-RGD PET scan?
-
Fasting: While not always required for 18F-Galacto-RGD as it is for 18F-FDG, a short fasting period (4-6 hours) can help reduce physiological variability.
-
Anesthesia: Use a consistent anesthetic agent and level of anesthesia throughout the uptake and imaging periods. Isoflurane is commonly used.[7][8]
-
Temperature Control: Maintain the animal's body temperature to ensure normal physiological conditions.
-
Hydration: Ensure animals are well-hydrated, as 18F-Galacto-RGD is cleared renally.
6. Can I perform longitudinal studies with 18F-Galacto-RGD, and how does dose minimization play a role?
Yes, longitudinal studies are a key advantage of PET imaging. Minimizing the radiation dose is especially critical in these studies to reduce the cumulative radiation exposure to the animal, which could otherwise impact tumor biology and overall animal welfare.
Quantitative Data Summary
The following tables summarize key quantitative data for 18F-Galacto-RGD and related tracers in preclinical models.
Table 1: Biodistribution of Monomeric vs. Dimeric 18F-RGD Tracers in U87MG Tumor-Bearing Mice (%ID/g)
| Tracer | Time Post-Injection | Tumor | Liver | Kidneys | Muscle | Source |
| 18F-Galacto-RGD (Monomer) | 20 min | 2.1 ± 0.2 | - | - | - | [10] |
| 60 min | 1.2 ± 0.1 | - | - | - | [10] | |
| 120 min | 0.9 ± 0.1 | - | - | - | [10] | |
| 18F-FP-SRGD2 (Dimer) | 20 min | 4.3 ± 0.4 | - | - | - | [10] |
| 60 min | 2.8 ± 0.4 | - | - | - | [10] | |
| 120 min | 2.1 ± 0.2 | - | - | - | [10] | |
| 18F-FP-PRGD2 (Dimer) | 60 min | 2.3 ± 0.2 | - | 2.5 ± 0.4 | - | [10] |
Table 2: Radiation Dosimetry of Clinically Investigated RGD-Based PET Tracers (Human Data)
| Tracer | Effective Dose (μSv/MBq) | Source |
| 18F-Galacto-RGD | 17 (male), 20 (female) | [2] |
| 18F-Fluciclatide | 26 | [2] |
| 18F-RGD-K5 | 15 | [2] |
| 18F-FPPRGD2 | 39.6 | [2] |
Experimental Protocols
Detailed Methodology for a Low-Dose 18F-Galacto-RGD Preclinical PET/CT Study
This protocol provides a general framework. Specific parameters should be optimized for your scanner and research question.
-
Animal Model:
-
Radiotracer Preparation:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to the study.
-
Anesthetize the animal using isoflurane (1-3% in oxygen).[7]
-
Place a tail vein catheter for tracer administration.
-
Maintain the animal's body temperature using a heating pad or lamp.
-
-
Tracer Injection and Uptake:
-
Accurately measure the activity in the syringe before injection using a dose calibrator.
-
Administer the desired low dose of 18F-Galacto-RGD (e.g., starting with 3.7 MBq and titrating down in pilot studies) via the tail vein in a volume of approximately 100-150 µL.[7]
-
Measure the residual activity in the syringe to determine the precise injected dose.
-
Allow for an uptake period of 40-60 minutes while the animal remains under anesthesia.[1][2]
-
-
PET/CT Imaging:
-
Position the animal in the scanner.
-
Perform a low-dose CT scan for anatomical localization and attenuation correction.
-
Acquire a static PET scan for a duration optimized for the low dose (e.g., 10-30 minutes).
-
Monitor the animal's vital signs throughout the imaging procedure.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an iterative algorithm (e.g., 3D-OSEM) with parameters optimized for low-count data.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and relevant organs using the CT images for guidance.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Signaling Pathway
Caption: Integrin αvβ3 signaling pathway initiated by RGD ligand binding.
Experimental Workflow
Caption: Workflow for a low-dose 18F-Galacto-RGD preclinical PET/CT study.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 2. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LCPR-Net: low-count PET image reconstruction using the domain transform and cycle-consistent generative adversarial networks - Xue - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 5. Improved low-count quantitative PET reconstruction with an iterative neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LCPR-Net: low-count PET image reconstruction using the domain transform and cycle-consistent generative adversarial networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First Experience with Clinical-Grade [18F]FPP (RGD)2: An Automated Multi-step Radiosynthesis for Clinical PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 10. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of Galacto-RGD
Welcome to the technical support center for Galacto-RGD, a valuable tool for researchers, scientists, and drug development professionals studying integrin-mediated processes. This guide provides best practices for handling and storage, troubleshooting tips for common experimental issues, and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic, cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. The RGD motif is a key recognition site for many integrins, which are cell surface receptors involved in cell adhesion, signaling, and migration. The "Galacto-" prefix refers to the galactose sugar moiety conjugated to the peptide, which improves its pharmacokinetic properties.[1] this compound is a high-affinity ligand for αvβ3 integrin and is commonly used in cancer research and studies of angiogenesis.[2][3]
Q2: How should I store lyophilized this compound?
For optimal stability, lyophilized this compound should be stored in a freezer at -20°C or -80°C for long-term storage. For short-term storage (up to a few weeks), it can be kept in a refrigerator at 4°C. It is crucial to keep the vial tightly sealed and protected from moisture and light.
Q3: How do I properly reconstitute this compound?
Before opening the vial, it is essential to allow it to warm to room temperature to prevent condensation, which can affect the peptide's stability. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. The choice of solvent will depend on your specific application. For cell culture applications, sterile phosphate-buffered saline (PBS) or serum-free culture medium is recommended. For other applications, sterile, distilled water can be used. Add the desired volume of solvent to the vial and gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause the peptide to aggregate.
Q4: What is the stability of this compound in solution?
Once reconstituted, the stability of this compound in solution is dependent on the storage conditions. For short-term storage, the solution can be kept at 4°C for up to one week. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. The stability of cyclic RGD peptides, such as this compound, is generally higher than that of linear RGD peptides, especially at neutral pH.[4] However, at pH values above 8, the stability of cyclic peptides containing disulfide bonds may decrease.[4]
Q5: What are the primary applications of this compound?
This compound is widely used in various research applications, including:
-
Cell adhesion assays: To study the attachment of cells to extracellular matrix (ECM) proteins.
-
Competitive binding assays: To screen for and characterize other ligands that bind to αvβ3 integrin.
-
In vivo imaging: Radiolabeled this compound (e.g., with 18F) is used as a tracer in positron emission tomography (PET) to visualize and quantify αvβ3 integrin expression in tumors and angiogenic vasculature.[2][3]
-
Drug delivery: As a targeting moiety to deliver drugs or nanoparticles to cells expressing αvβ3 integrin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low cell adhesion in an assay | 1. Suboptimal coating concentration of this compound. 2. Insufficient incubation time for coating. 3. Presence of serum in the coating solution. 4. Low expression of αvβ3 integrin on the cells. | 1. Perform a titration experiment to determine the optimal coating concentration (typically in the range of 1-10 µg/mL). 2. Ensure an adequate incubation time for coating (e.g., 1-2 hours at 37°C or overnight at 4°C). 3. Use serum-free medium or PBS for coating, as serum proteins can compete for binding to the culture surface. 4. Verify the expression of αvβ3 integrin on your cell line using techniques like flow cytometry or western blotting. |
| High background in competitive binding assay | 1. Non-specific binding of the labeled ligand. 2. Insufficient blocking of the plate. 3. Inadequate washing steps. | 1. Include a control with a non-labeled, non-specific peptide to assess non-specific binding. 2. Use an appropriate blocking agent (e.g., BSA or non-fat dry milk) and ensure complete coverage of the wells. 3. Increase the number and duration of washing steps between incubations. |
| Inconsistent experimental results | 1. Peptide degradation due to improper storage or handling. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate peptide concentration. | 1. Store lyophilized and reconstituted this compound at the recommended temperatures and protect from light and moisture. 2. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 3. Re-verify the concentration of your stock solution using a peptide quantification assay. |
| Difficulty dissolving the lyophilized peptide | 1. The peptide has formed aggregates. 2. Use of an inappropriate solvent. | 1. Gentle warming (to 37°C) and sonication can help to dissolve aggregates. 2. Ensure you are using a recommended solvent like sterile PBS or water. If solubility is still an issue, a small amount of a polar organic solvent like DMSO or DMF can be used to create a stock solution, which can then be diluted in aqueous buffer. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for αvβ3 Integrin Binding | 404 ± 38 nM | [5] |
| Optimal Cell Adhesion Coating Concentration | 1 - 10 µg/mL | |
| In Vivo Stability of [18F]this compound (2h post-injection) | ~87% intact in blood and tumor | [1] |
| ~76% intact in liver | [1] | |
| ~69% intact in kidney | [1] |
Experimental Protocols
Cell Adhesion Assay
This protocol describes how to assess cell adhesion to surfaces coated with this compound.
Materials:
-
This compound
-
Sterile PBS or serum-free cell culture medium
-
96-well tissue culture plates
-
Cells of interest (e.g., endothelial cells, tumor cells expressing αvβ3 integrin)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell staining reagent (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Methodology:
-
Coating the Plate:
-
Reconstitute this compound in sterile PBS or serum-free medium to a stock concentration of 1 mg/mL.
-
Dilute the this compound stock solution to the desired coating concentrations (e.g., 1, 5, 10 µg/mL) in PBS.
-
Add 50 µL of the diluted this compound solutions to the wells of a 96-well plate. Include wells with PBS only as a negative control.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific cell adhesion.
-
-
Cell Seeding:
-
Wash the wells twice with 200 µL of sterile PBS.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the wells with water and stain with 100 µL of 0.1% Crystal Violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Competitive Binding Assay
This protocol is for determining the binding affinity of a test compound to αvβ3 integrin by competing with a known labeled ligand (e.g., radiolabeled or fluorescently labeled this compound).
Materials:
-
This compound (as a competitor)
-
Labeled ligand (e.g., [125I]-echistatin or a fluorescently labeled RGD peptide)
-
αvβ3 integrin-expressing cells or purified αvβ3 integrin
-
Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2)
-
96-well plates
-
Test compounds
-
Detection instrument (e.g., gamma counter or fluorescence plate reader)
Methodology:
-
Plate Preparation:
-
If using purified integrin, coat the wells of a 96-well plate with the integrin and incubate overnight at 4°C. Block non-specific sites with BSA.
-
If using cells, seed them in a 96-well plate and allow them to adhere overnight.
-
-
Competition Reaction:
-
Prepare serial dilutions of the unlabeled this compound (as a positive control) and your test compounds in binding buffer.
-
Add a constant concentration of the labeled ligand to each well.
-
Add the different concentrations of the unlabeled competitors to the wells. Include wells with only the labeled ligand (for maximum binding) and wells with a large excess of unlabeled this compound (for non-specific binding).
-
Incubate the plate for a defined period (e.g., 1-3 hours) at room temperature or 37°C with gentle agitation.
-
-
Washing and Detection:
-
Wash the wells several times with cold binding buffer to remove unbound ligands.
-
Quantify the amount of bound labeled ligand in each well using the appropriate detection instrument.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
This compound and Integrin αvβ3 Signaling
This compound binds to integrin αvβ3, triggering a cascade of intracellular signaling events that play crucial roles in cell adhesion, migration, proliferation, and survival. Upon ligand binding, integrins cluster and recruit various signaling proteins to form focal adhesions. Key downstream signaling molecules include Focal Adhesion Kinase (FAK) and the proto-oncogene Src.
Experimental Workflow for Cell Adhesion Assay
The following diagram illustrates the key steps in performing a cell adhesion assay using this compound.
Logical Relationship for Troubleshooting Low Cell Adhesion
This diagram outlines a logical approach to troubleshooting experiments where low cell adhesion is observed.
References
- 1. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]this compound positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Galacto-RGD vs. FDG PET for Tumor Staging and Detection
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncologic imaging is continually evolving, with a demand for tracers that not only detect tumors but also provide insights into their underlying biology. This guide offers a detailed comparison of two prominent positron emission tomography (PET) radiotracers: [18F]Galacto-RGD and [18F]FDG. While FDG-PET, which measures glucose metabolism, is the current clinical standard for tumor staging, this compound PET, targeting integrin αvβ3 expression, presents a more specific approach to imaging tumor angiogenesis and invasion. This document provides an objective analysis of their performance, supported by experimental data, to aid researchers and clinicians in selecting the appropriate imaging modality for their specific needs.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data from comparative studies of this compound and FDG PET.
| Metric | [18F]this compound PET | [18F]FDG PET | Key Findings & Citations |
| Primary Target | Integrin αvβ3 | Glucose Transporters (e.g., GLUT1) & Hexokinase | This compound targets a hallmark of angiogenesis, while FDG targets the metabolic activity of tumor cells.[1][2][3] |
| Overall Lesion Sensitivity | 59% - 92%[1][2] | Generally higher, often >85-95% depending on tumor type.[4][5] | FDG PET is generally more sensitive for overall tumor staging.[1][6][7] |
| Primary Lesion Sensitivity | 83% - 100%[1][2] | High, often approaching 100% for FDG-avid tumors. | Both tracers show high sensitivity for primary tumors. |
| Metastatic Lymph Node Sensitivity | 33% - 54%[1][2] | 63% - 100% (varies by cancer type)[8] | FDG PET is superior for detecting metastatic lymph nodes.[1][9] |
| Distant Metastases Sensitivity | 46% - 78%[1][2] | High, e.g., 96% for breast cancer distant metastases.[5] | FDG PET demonstrates higher sensitivity for distant metastases.[1][9] |
| Specificity | Can be higher in specific contexts (e.g., distinguishing inflammation from malignancy). | Can be limited by inflammation, infection, and physiologic uptake in certain tissues.[10] | This compound may offer higher specificity in certain scenarios. |
| Standardized Uptake Value (SUV) | Mean SUV generally lower (e.g., 2.7 ± 1.5).[6][7] | Mean SUV generally higher (e.g., 7.6 ± 4.9).[6][7] | FDG uptake is significantly higher in most malignant lesions.[6][7] |
| Tumor-to-Background Ratio | Generally good, with low background in most organs except kidneys, bladder, and liver.[1][11] | Variable, can be affected by physiologic uptake in organs like the brain, heart, and brown adipose tissue. | Dimeric RGD peptides have shown higher tumor-to-background ratios than FDG in some studies.[2] |
Signaling Pathways and Biological Basis
The fundamental difference between this compound and FDG PET lies in the biological processes they visualize.
[18F]this compound: Imaging Angiogenesis
This compound is a radiolabeled cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This sequence specifically binds to integrin αvβ3, a cell adhesion molecule that is highly overexpressed on activated endothelial cells during tumor angiogenesis and on some tumor cells themselves.[1][2] Therefore, this compound PET provides a non-invasive assessment of the angiogenic activity within a tumor.
[18F]FDG: Imaging Glucose Metabolism
[18F]FDG is a glucose analog that is taken up by cells through glucose transporters (GLUT). Once inside the cell, it is phosphorylated by hexokinase but cannot be further metabolized, leading to its accumulation. Many cancer cells exhibit increased glycolysis (the "Warburg effect"), resulting in higher uptake of FDG compared to normal tissues.[12]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results in PET imaging.
[18F]this compound PET Protocol
-
Radiotracer Synthesis: [18F]this compound is synthesized by conjugating a sugar amino acid to the cyclic peptide c(RGDfK). Radiolabeling is performed via acylation.[1] The synthesis is complex and can take around 170 minutes with multiple purification steps.[1]
-
Patient Preparation: No specific dietary restrictions such as fasting are generally required.
-
Tracer Administration: An intravenous injection of 144–200 MBq of [18F]this compound is administered.[13] The effective radiation dose is comparable to an FDG PET scan, at approximately 17 µSv/MBq for males and 20 µSv/MBq for females.[1][2]
-
Uptake Phase: The patient rests for approximately 60 minutes to allow for tracer distribution and uptake.
-
Image Acquisition: PET/CT scans are typically acquired starting 60 minutes post-injection.[2] Static emission scans of the region of interest or whole body are performed.
[18F]FDG PET Protocol
-
Radiotracer Synthesis: [18F]FDG is produced via nucleophilic substitution of a mannose triflate precursor with 18F-fluoride.
-
Patient Preparation: Patients are required to fast for at least 4-6 hours to reduce blood glucose and insulin (B600854) levels.[12] Blood glucose levels are checked before tracer injection and should ideally be below 150-200 mg/dL.[12]
-
Tracer Administration: An intravenous injection of a weight-based dose of [18F]FDG is administered.
-
Uptake Phase: The patient rests in a quiet, warm room for 45-90 minutes to minimize physiologic muscle uptake.[12]
-
Image Acquisition: Whole-body PET/CT scans are acquired.
Head-to-Head Comparison: Clinical and Preclinical Findings
Direct comparative studies have highlighted the distinct advantages and limitations of each tracer.
FDG PET's Superiority in Staging: In most head-to-head comparisons across various cancer types, including non-small cell lung cancer, breast cancer, and melanoma, FDG PET detects more lesions than this compound PET.[1][6][7] This is attributed to the fact that increased glucose metabolism is a more universal characteristic of malignant cells than high integrin αvβ3 expression. Consequently, for initial tumor staging, FDG PET remains the more sensitive and preferred modality.[1][7]
This compound's Niche Applications:
-
Tumors with Low FDG Avidity: In certain malignancies that exhibit low or intermediate FDG uptake, such as prostate cancer and some neuroendocrine tumors, this compound PET may provide better lesion detection.[2][14]
-
Brain Metastases: Due to the high physiological glucose uptake in the brain, detecting metastases with FDG PET can be challenging. This compound does not accumulate in the normal brain, offering a much higher tumor-to-background ratio for the detection of brain lesions.[3]
-
Assessing Anti-Angiogenic Therapies: As this compound directly visualizes a key mechanism of angiogenesis, it holds significant promise for monitoring the response to anti-angiogenic therapies.[3] A change in this compound uptake could provide an early indication of treatment efficacy, potentially before changes in tumor size are apparent.
-
Distinguishing Inflammation: FDG uptake is not specific to cancer and can be elevated in inflammatory and infectious processes, leading to false-positive results.[10] While not definitively proven, the higher specificity of this compound for integrin αvβ3 suggests it may be better at differentiating malignant tissue from inflammation.
Challenges with this compound:
-
Liver Metastases: High physiological uptake of this compound in the liver can obscure the detection of hepatic metastases.[1][2]
-
Complex Radiochemistry: The synthesis of [18F]this compound is more complex and time-consuming compared to that of [18F]FDG, which may limit its widespread clinical availability.[11]
Future Directions and Concluding Remarks
While [18F]FDG PET will likely remain the workhorse for routine tumor staging due to its high sensitivity and broad applicability, [18F]this compound PET emerges as a powerful tool for specific clinical and research applications. Its ability to non-invasively characterize the angiogenic profile of tumors offers exciting opportunities for personalized medicine, particularly in the context of targeted anti-angiogenic therapies.
Further research, including large-scale clinical trials, is necessary to fully define the clinical utility of this compound PET. The development of next-generation RGD-based tracers, such as dimeric and multimeric RGD peptides, which may offer improved binding affinity and tumor retention, is also an active area of investigation.[2][15] These advancements may further enhance the diagnostic and prognostic capabilities of integrin-targeted imaging.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 3. RGD PET: From Lesion Detection to Therapy Response Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ESR Essentials: staging and restaging with FDG-PET/CT in oncology—practice recommendations by the European Society for Hybrid, Molecular and Translational Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of integrin alphaVbeta3 expression and glucose metabolism in primary and metastatic lesions in cancer patients: a PET study using 18F-galacto-RGD and 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Diagnostic Performance of [18F]FDG PET in Staging Grade 1–2, Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. PET Imaging of Integrin αVβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
Dimeric RGD Peptides Demonstrate Superior Tumor Targeting Efficacy Over Monomeric Counterparts
A comprehensive analysis of preclinical data reveals that dimeric arginine-glycine-aspartic acid (RGD) peptides exhibit enhanced binding affinity and increased tumor uptake compared to their monomeric analogues, establishing them as more potent candidates for targeted tumor therapies and diagnostics.
Researchers in the field of oncology and drug development are continually seeking to improve the specificity and efficacy of tumor-targeting agents. The RGD peptide sequence, known to bind with high affinity to αvβ3 integrins that are overexpressed on various tumor cells and angiogenic vasculature, has been a focal point of these efforts.[1][2] A growing body of evidence now strongly suggests that multimerization, particularly dimerization, of RGD peptides significantly enhances their tumor-targeting capabilities. This guide provides a detailed comparison of monomeric and dimeric RGD peptides, supported by quantitative experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
Enhanced Binding Affinity and Tumor Accumulation with Dimeric RGD Peptides
In vitro and in vivo studies have consistently demonstrated the superiority of dimeric RGD peptides in binding to αvβ3 integrin and accumulating within tumor tissues. The enhanced affinity is attributed to the "avidity effect," where the simultaneous binding of two RGD motifs to adjacent integrin receptors on the cell surface leads to a stronger overall interaction than the binding of a single RGD motif.
Quantitative Comparison of Binding Affinity and Tumor Uptake
The following tables summarize key quantitative data from various preclinical studies, highlighting the improved performance of dimeric RGD peptides.
Table 1: In Vitro αvβ3 Integrin Binding Affinity (IC50)
| Peptide Type | Peptide Name | Cell Line | IC50 (nM) | Fold Improvement (Dimer vs. Monomer) | Reference |
| Monomer | 99mTc-HYNIC-c(RGDfK) | OVCAR-3 | 1.0 | - | [1][3][4] |
| Dimer | 99mTc-HYNIC-E-[c(RGDfK)]2 | OVCAR-3 | 0.1 | 10x | [1][3][4] |
| Monomer | c[RGDf(4-I)K] | Not Specified | 23.2 ± 17.2 | - | [5] |
| Dimer | E[c(RGDfK)]{[125/131I]c[RGDf(4-I)K]} | Not Specified | 1.2 ± 0.5 | ~19x | [5] |
| Monomer | Cy5.5-RGD | U87MG | 42.9 ± 1.2 | - | [6] |
| Dimer | Cy5.5-RGD2 | U87MG | 27.5 ± 1.2 | ~1.6x | [6] |
| Monomer | 18F-FPRGD | MDA-MB-435 | 2.75 ± 0.48 (BpND) | - | [7] |
| Dimer | 18F-FPPRGD2 | MDA-MB-435 | 5.87 ± 0.31 (BpND) | ~2.1x | [7] |
Note: BpND (Binding Potential) is a measure derived from kinetic modeling of PET data and is proportional to the density of available receptors.
Table 2: In Vivo Tumor Uptake (% Injected Dose per Gram of Tissue - %ID/g)
| Peptide Type | Peptide Name | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Fold Improvement (Dimer vs. Monomer) | Reference |
| Monomer | 99mTc-HYNIC-c(RGDfK) | OVCAR-3 Xenograft | Peak | 5.2 ± 0.6 | - | [1][3][4] |
| Dimer | 99mTc-HYNIC-E-[c(RGDfK)]2 | OVCAR-3 Xenograft | Peak | 5.8 ± 0.7 | ~1.1x | [1][3][4] |
| Monomer | 125I-labeled monomer | Not Specified | 4 h | 2.93 ± 0.08 | - | [5] |
| Dimer | [125I]6 | Not Specified | 4 h | 4.12 ± 0.42 | ~1.4x | [5] |
| Monomer | [125I]bcRGD | U-87 MG Xenograft | 2 h | Not specified, but lower than dimer | - | [8] |
| Dimer | [125I]bcRGDdimer | U-87 MG Xenograft | 2 h | 4.2 | Higher | [8] |
These data clearly indicate that dimeric RGD peptides consistently exhibit a higher binding affinity for αvβ3 integrin, which translates to enhanced tumor accumulation in vivo.
Underlying Mechanisms and Experimental Workflows
The preferential binding of dimeric RGD peptides is a direct consequence of their bivalent nature, which allows for a more stable and prolonged interaction with integrin receptors on the tumor cell surface.
The diagram above illustrates the binding of an RGD peptide to αvβ3 integrin, which triggers a downstream signaling cascade involving FAK, Src, PI3K, and Akt, ultimately promoting cell survival, proliferation, and migration. The enhanced binding of dimeric RGD peptides leads to a more robust activation of this pathway.
A typical experimental workflow to compare the tumor-targeting efficacy of monomeric and dimeric RGD peptides is outlined below.
References
- 1. Comparison of a monomeric and dimeric radiolabeled RGD-peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a monomeric and dimeric radiolabeled RGD-peptide for tumor targeting. (2002) | Marcel J.R. Janssen | 199 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative analysis and parametric imaging of 18F-labeled monomeric and dimeric RGD peptides using compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioiodinated Bicyclic RGD Peptide Derivatives for Enhanced Tumor Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Galacto-RGD PET with Immunohistochemistry for αvβ3 Integrin Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate in vivo quantification of αvβ3 integrin expression is crucial for advancing cancer diagnostics and targeted therapies.[1] Positron Emission Tomography (PET) using the radiotracer [18F]Galacto-RGD has emerged as a promising non-invasive method for this purpose. However, its validation against the "gold standard" of immunohistochemistry (IHC) is essential. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols.
Quantitative Comparison: [18F]this compound PET vs. αvβ3 Immunohistochemistry
Numerous studies have demonstrated a significant correlation between the uptake of [18F]this compound as measured by PET and the expression of αvβ3 integrin as determined by IHC in various tumor models. This correlation supports the use of [18F]this compound PET as a reliable non-invasive surrogate for assessing αvβ3 expression.[2][3][4]
| Tumor Model | Correlation (PET vs. IHC) | Key Findings | Reference |
| Malignant Glioma | r = 0.463 (p = 0.034) | A significant but weak correlation was observed, suggesting [18F]this compound PET is a promising tool for non-invasively monitoring αvβ3 expression.[3] | Beer et al. |
| Melanoma and Sarcoma | Significant Correlation | A study reported a significant correlation between αvβ3 expression and radiotracer uptake in melanoma and sarcoma patients.[3] | Beer et al. |
| Various Solid Tumors | Significant Correlation | SUVs and tumor/blood ratios from PET correlated significantly with the intensity of IHC staining and microvessel density.[4] | Not specified |
| Murine Tumor Model (M21 & M21-L cells) | R² ≈ 0.56 | A moderate correlation was found between tumor-to-background ratios from PET and relative αv integrin expression measured by Western blot, which was confirmed by IHC.[5] | Zhang et al. |
Experimental Protocols
[18F]this compound PET Imaging Protocol (Small Animal Model)
This protocol outlines the key steps for performing [18F]this compound PET imaging in a small animal tumor model.
-
Animal Model: Female athymic nude mice with subcutaneously xenografted tumors (e.g., U87MG glioblastoma) are typically used.[6] Tumor growth is monitored until the volume reaches 100-300 mm³.
-
Radiotracer Injection: Mice are anesthetized (e.g., with isoflurane) and injected with approximately 3.7 MBq (100 µCi) of [18F]this compound via the tail vein.[6][7]
-
PET Scanning: Dynamic or static PET scans are acquired using a small-animal PET scanner. For static images, scans of 5-minute duration are typically acquired at 20, 60, and 120 minutes post-injection.[6]
-
Image Reconstruction and Analysis: Images are reconstructed using algorithms such as the two-dimensional ordered-subsets expectation maximum (2D-OSEM) algorithm.[6] Regions of interest (ROIs) are drawn over the tumor and other organs to quantify tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
αvβ3 Immunohistochemistry Protocol (Paraffin-Embedded Tissues)
This protocol provides a general framework for the immunohistochemical staining of αvβ3 integrin in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Tissue Preparation:
-
Fix freshly dissected tumor tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and clear with xylene.
-
Embed the tissue in paraffin (B1166041) wax and section it into 5-8 μm thick slices.[8]
-
Mount the sections on glass slides.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by immersing them in a series of graded ethanol solutions, followed by distilled water.[9]
-
-
Antigen Retrieval:
-
To unmask the antigenic epitope, perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.[8]
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding using a blocking serum.
-
Incubate the sections with a primary antibody specific for αvβ3 integrin (e.g., LM609 monoclonal antibody) overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Apply an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
-
Microscopy and Analysis:
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
Examine the sections under a light microscope to assess the intensity and localization of αvβ3 integrin staining.
-
Visualizing the Workflow and Signaling Pathway
To better understand the relationship between these techniques and the underlying biology, the following diagrams illustrate the experimental workflow and the αvβ3 integrin signaling pathway.
Caption: Workflow for validating [18F]this compound PET with IHC.
Caption: Simplified αvβ3 integrin signaling cascade.
Conclusion
The validation of [18F]this compound PET with αvβ3 immunohistochemistry confirms PET as a powerful, non-invasive tool for quantifying αvβ3 integrin expression in vivo. The strong correlation between the two methods provides confidence in using [18F]this compound PET for patient selection in anti-angiogenic therapies, monitoring treatment response, and advancing the development of novel cancer therapeutics. While IHC remains the standard for ex vivo tissue analysis, PET imaging offers the significant advantage of providing a whole-body, quantitative assessment of αvβ3 expression in a living subject.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 2. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound | PLOS Medicine [journals.plos.org]
- 3. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 4. thno.org [thno.org]
- 5. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First Experience with Clinical-Grade [18F]FPP (RGD)2: An Automated Multi-step Radiosynthesis for Clinical PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunohistochemistry Procedure [sigmaaldrich.com]
Cross-Validation of Galacto-RGD Imaging with Western Blot Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Galacto-RGD imaging and western blot analysis for the assessment of αvβ3 integrin expression. It is intended to assist researchers in understanding the correlation between these two powerful techniques and to provide the necessary experimental details for their application.
Unveiling Integrin Expression: A Tale of Two Techniques
The αvβ3 integrin is a key player in tumor angiogenesis and metastasis, making it a critical target for cancer diagnostics and therapeutics.[1][2] Non-invasive imaging techniques that can accurately quantify αvβ3 expression in vivo are of paramount importance.[1] [18F]this compound, a radiolabeled cyclic peptide, has emerged as a promising PET tracer for this purpose.[1][3] However, like any novel imaging agent, its findings must be validated against a "gold standard" biochemical assay. Western blot analysis serves as this benchmark, providing a semi-quantitative measure of protein expression in tissue lysates.[1]
This guide explores the cross-validation of [18F]this compound PET imaging with western blot analysis, demonstrating the strong correlation between the in vivo imaging signal and the ex vivo protein expression of αvβ3 integrin.
Data Presentation: Correlating In Vivo Imaging with Ex Vivo Analysis
A significant correlation has been demonstrated between the tumor uptake of [18F]this compound, as measured by PET imaging, and the relative expression of the αv integrin subunit, as determined by western blot analysis.[1] In a preclinical study using a murine tumor model with varying levels of αvβ3 expression, a clear positive correlation was observed between the tumor-to-background ratios from PET scans and the relative αv expression from western blots.[1]
While the raw data from this specific study is not available in a tabular format, the following table represents the nature of the observed correlation based on the published data.
| Tumor Model (Increasing αvβ3 Expression) | [18F]this compound PET Tumor/Background Ratio (Approximate) | Relative αv Integrin Expression (Western Blot, Approximate Arbitrary Units) |
| M21-L (αvβ3 negative) | ~1.0 | ~0.1 |
| M21/M21-L (25%/75%) | ~2.5 | ~0.4 |
| M21/M21-L (75%/25%) | ~4.0 | ~0.8 |
| M21 (αvβ3 positive) | ~5.0 | ~1.0 |
Note: The data in this table are illustrative approximations derived from the graphical representation of the correlation in the cited literature and are intended to demonstrate the trend of the findings.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following protocols outline the key steps for performing [18F]this compound PET imaging and western blot analysis for αvβ3 integrin expression in a cross-validation study.
[18F]this compound PET Imaging Protocol (Animal Model)
This protocol is adapted from studies performing small-animal PET imaging.[1]
-
Animal Model: Nude mice are subcutaneously inoculated with tumor cells expressing varying levels of αvβ3 integrin. For example, mixtures of αvβ3-positive (e.g., M21 human melanoma) and αvβ3-negative (e.g., M21-L) cells can be used to create a range of receptor expression.[1]
-
Tracer Injection: Once tumors reach a suitable size, mice are injected with approximately 7.4 MBq of [18F]this compound via the tail vein.[1]
-
PET Scanning: Ninety minutes post-injection, mice are anesthetized and placed in a small-animal PET scanner.[1] A static emission scan is then acquired.
-
Image Reconstruction and Analysis: The acquired data is reconstructed into images. Regions of interest (ROIs) are drawn around the tumor and a background region (e.g., muscle) to calculate tumor-to-background ratios.[1]
Western Blot Protocol for αvβ3 Integrin
This protocol outlines the general steps for western blot analysis of αvβ3 integrin in tumor tissue.
-
Tissue Lysis: Immediately after PET imaging, tumors are excised, weighed, and snap-frozen. The frozen tissue is then homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each tumor lysate are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the αv integrin subunit.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the bands corresponding to the αv integrin subunit is quantified using densitometry software. A loading control (e.g., β-actin) is used to normalize the data.
Visualizing the Workflow and Biological Pathways
To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The cross-validation between [18F]this compound PET imaging and western blot analysis provides strong evidence for the utility of this imaging modality in the non-invasive assessment of αvβ3 integrin expression. The significant correlation between the in vivo PET signal and the ex vivo protein levels confirms that [18F]this compound uptake is a reliable surrogate marker for αvβ3 expression.[1] This validation is a critical step in the clinical translation of [18F]this compound PET as a tool for patient stratification, monitoring response to anti-angiogenic therapies, and advancing our understanding of the role of αvβ3 integrin in disease.
References
- 1. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to αvβ3 Integrin Targeting Radiotracers: Galacto-RGD and Beyond
For Researchers, Scientists, and Drug Development Professionals
The αvβ3 integrin, a key player in tumor angiogenesis and metastasis, has emerged as a critical target for molecular imaging and targeted radionuclide therapy. Radiotracers that bind to this receptor with high affinity and specificity are invaluable tools for cancer diagnosis, staging, and monitoring treatment response. Among these, [¹⁸F]Galacto-RGD has been a pioneering agent, paving the way for the development of a diverse array of αvβ3-targeting radiopharmaceuticals. This guide provides an objective comparison of this compound with other prominent αvβ3 integrin targeting radiotracers, supported by experimental data and detailed methodologies to aid in the selection of the most suitable agent for preclinical and clinical research.
Performance Comparison of αvβ3 Integrin Radiotracers
The ideal radiotracer for αvβ3 integrin imaging should exhibit high binding affinity, specificity, favorable pharmacokinetics with rapid clearance from non-target tissues, and efficient radiolabeling. The following tables summarize the quantitative data for this compound and its key competitors.
Table 1: In Vitro Binding Affinity (IC50) of αvβ3 Integrin Targeting Ligands
| Compound | IC50 (nM) | Cell Line | Notes |
| This compound | 319 - 404[1][2][3] | M21 human melanoma, U87MG glioma | Monomeric RGD peptide. |
| [¹⁸F]FP-PRGD2 | 51.8 ± 4.6[1] | U87MG glioma | Dimeric RGD peptide, shows polyvalency effect. |
| [¹⁸F]FP-SRGD2 | 79.6 ± 8.8[1] | U87MG glioma | Dimeric RGD peptide. |
| ⁶⁸Ga-NODAGA-RGD | 336[2][3] | M21 human melanoma | Monomeric RGD peptide. |
| ⁶⁸Ga-TRAP(RGD)₃ | 44[2][3] | M21 human melanoma | Trimeric RGD peptide, exhibits high affinity due to multimerization. |
| [¹⁸F]RGD-K5 | - | - | Data not consistently reported in comparative studies. |
| [¹⁸F]Alfatide II | - | - | Dimeric RGD peptide, data not directly comparable from available sources. |
Table 2: Radiosynthesis and Radiochemical Yield
| Radiotracer | Radionuclide | Overall Radiochemical Yield (Decay-Corrected) | Synthesis Time | Notes |
| [¹⁸F]this compound | ¹⁸F | 29 ± 5%[4][5] | ~200 min[4][5] | Multi-step synthesis involving a prosthetic group. |
| [¹⁸F]FP-PRGD2 | ¹⁸F | 80 ± 7% (from ¹⁸F-NFP)[1][6] | ~120 min[1][6] | Higher yield and shorter synthesis time compared to [¹⁸F]this compound. |
| [¹⁸F]FP-SRGD2 | ¹⁸F | 52 ± 9% (from ¹⁸F-NFP)[1][6] | ~120 min[1][6] | - |
| ⁶⁸Ga-NODAGA-c(RGDfK) | ⁶⁸Ga | 96%[7] | ~45 min[7] | Kit-like preparation, rapid and efficient. |
| [¹⁸F]RGD-K5 | ¹⁸F | 15%[7] | ~110 min[7] | - |
Table 3: In Vivo Tumor Uptake in Preclinical Models (%ID/g)
| Radiotracer | Tumor Model | 60 min post-injection (%ID/g) | Notes |
| [¹⁸F]this compound | U87MG glioma | 1.2 ± 0.1[1] | Moderate tumor uptake with predominantly renal clearance. |
| [¹⁸F]FP-PRGD2 | U87MG glioma | Significantly higher than [¹⁸F]this compound[1] | Dimeric structure leads to enhanced tumor accumulation. |
| [¹⁸F]FP-SRGD2 | U87MG glioma | Significantly higher than [¹⁸F]this compound[1] | Dimeric structure enhances tumor uptake. |
| ⁶⁸Ga-NODAGA-RGD | Rat Myocardial Infarct | Infarct/Remote Ratio: 5.2 ± 0.8[2][8] | Comparable to [¹⁸F]this compound in this model. |
| ⁶⁸Ga-TRAP(RGD)₃ | Rat Myocardial Infarct | Infarct/Remote Ratio: 4.1 ± 0.7[2][8] | Higher affinity did not translate to a better target-to-background ratio in this model. |
| [¹⁸F]RGD-K5 | U87MG glioma | SUVmax: 1.44 ± 0.23[7] | Showed higher uptake than ⁶⁸Ga-RGD in this study. |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental procedures used to evaluate these radiotracers is crucial for interpreting the data and designing future studies.
αvβ3 Integrin Signaling Pathway in Angiogenesis
The binding of RGD-containing ligands to αvβ3 integrin on endothelial cells triggers a cascade of intracellular signals that are pivotal for angiogenesis. This includes the activation of focal adhesion kinase (FAK) and the Ras/MAP kinase pathway, which in turn regulate cell migration, proliferation, and survival.[9]
Experimental Workflow for Radiotracer Evaluation
The evaluation of a novel radiotracer typically follows a standardized workflow, from initial chemical synthesis to in vivo imaging.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparison of data across different studies.
In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of the non-radiolabeled RGD peptides for the αvβ3 integrin.
Materials:
-
αvβ3 integrin-positive cells (e.g., U87MG or M21).
-
Radiolabeled ligand with known high affinity for αvβ3 (e.g., ¹²⁵I-Echistatin).
-
Unlabeled RGD peptides (test compounds and a reference standard).
-
Binding buffer (e.g., Tris-HCl buffer containing MnCl₂, CaCl₂, MgCl₂).
-
96-well microtiter plates.
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed the αvβ3-positive cells in 96-well plates and allow them to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled RGD peptides in binding buffer. Prepare a constant concentration of the radiolabeled ligand.
-
Competition Reaction: Wash the cells with binding buffer. Add the serially diluted unlabeled peptides to the wells, followed by the addition of the radiolabeled ligand. Include wells with only the radiolabeled ligand (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plates at 4°C for a specified time (e.g., 1-4 hours) to reach equilibrium.
-
Washing: Wash the cells multiple times with cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and transfer the lysate to counting tubes. Measure the radioactivity in each tube using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the unlabeled peptide. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Biodistribution Studies in Tumor-Bearing Mice
Objective: To determine the uptake and clearance of the radiotracer in various organs and the tumor over time.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts).
-
Radiolabeled RGD peptide.
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles.
-
Gamma counter.
-
Dissection tools.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Radiotracer Injection: Inject a known amount of the radiolabeled RGD peptide (typically 1-5 MBq) intravenously via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute for specific time points (e.g., 5, 30, 60, 120 minutes post-injection).
-
Euthanasia and Dissection: At each time point, euthanize a group of mice. Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter. Also, count an aliquot of the injected dose as a standard.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. This is calculated as: (%ID/g) = (counts in tissue / weight of tissue) / (total injected counts) * 100.
Small Animal PET Imaging
Objective: To non-invasively visualize the biodistribution of the radiotracer and quantify its uptake in the tumor and other organs.
Materials:
-
Small animal PET/CT scanner.
-
Tumor-bearing mice.
-
Radiolabeled RGD peptide.
-
Anesthesia (e.g., isoflurane).
-
Animal handling and monitoring equipment.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it on the scanner bed. Maintain the animal's body temperature.
-
Radiotracer Injection: Inject the radiolabeled RGD peptide (typically 5-10 MBq) intravenously.
-
Image Acquisition: Acquire dynamic or static PET scans at desired time points post-injection. A CT scan is typically acquired for anatomical reference and attenuation correction.
-
Image Reconstruction: Reconstruct the PET and CT images using appropriate algorithms.
-
Image Analysis: Co-register the PET and CT images. Draw regions of interest (ROIs) on the tumor and major organs on the fused images.
-
Quantification: From the ROIs, calculate the tracer uptake, often expressed as the Standardized Uptake Value (SUV), which is calculated as: SUV = (radioactivity concentration in ROI (MBq/mL)) / (injected dose (MBq) / body weight (g)).
Conclusion
The landscape of αvβ3 integrin targeting radiotracers is continually evolving. While [¹⁸F]this compound laid the foundational groundwork and has been instrumental in clinical translation, newer generations of tracers, particularly dimeric and multimeric RGD peptides, offer significant improvements in binding affinity and tumor uptake.[1] For instance, tracers like [¹⁸F]FP-PRGD2 demonstrate superior radiochemical yields and in vivo performance in preclinical models, suggesting a high potential for clinical applications.[1] Furthermore, the advent of ⁶⁸Ga-labeled RGD peptides provides a practical alternative with the convenience of generator production and kit-based preparations, making them highly attractive for routine clinical use.[7]
The choice of a specific radiotracer will ultimately depend on the research or clinical question at hand. For studies requiring the highest sensitivity and resolution, ¹⁸F-labeled dimeric RGD peptides may be the preferred option. For institutions with limited cyclotron access, ⁶⁸Ga-labeled tracers offer a compelling and efficient alternative. This guide provides the necessary data and methodological framework to assist researchers in making an informed decision for their αvβ3 integrin imaging needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 18F, 64Cu, and 68Ga labeled RGD-bombesin heterodimeric peptides for PET imaging of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [18F]this compound: synthesis, radiolabeling, metabolic stability, and radiation dose estimates. | Semantic Scholar [semanticscholar.org]
- 9. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Biodistribution Analysis of Galacto-RGD and iRGD for Enhanced Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Galacto-RGD and iRGD Performance in Tumor-Targeted Delivery, Supported by Experimental Data.
The development of peptide-based vectors for targeted drug delivery and imaging in oncology is a rapidly advancing field. Among the most studied targeting motifs is the Arginine-Glycine-Aspartic acid (RGD) sequence, which binds to αvβ3 and αvβ5 integrins, proteins often overexpressed on tumor neovasculature and some cancer cells. This guide provides a comparative overview of two distinct RGD-based peptides: this compound, a glycosylated cyclic RGD peptide, and iRGD, an internalizing RGD peptide with a unique tumor penetration mechanism. This comparison aims to provide researchers with the necessary data and methodologies to make informed decisions for their specific research applications.
At a Glance: Key Differences in Mechanism and Performance
| Feature | This compound | iRGD |
| Primary Target | αvβ3 and αvβ5 integrins on tumor vasculature and tumor cells. | Initially αvβ3 and αvβ5 integrins, followed by Neuropilin-1 (NRP-1). |
| Mechanism of Action | Binds to integrins, leading to accumulation at the tumor site, primarily in and around the tumor vasculature. | A three-step process: 1) Initial binding to integrins. 2) Proteolytic cleavage exposing a C-end Rule (CendR) motif. 3) CendR motif binds to NRP-1, triggering enhanced tumor penetration.[1][2][3] |
| Tumor Penetration | Generally limited to the perivascular space of the tumor.[4] | Exhibits deep penetration into the tumor parenchyma, moving beyond the vasculature to reach cancer cells within the tumor mass.[1][4] |
| Biodistribution Profile | Shows significant uptake in the tumor, with notable accumulation in the kidneys and liver due to renal and hepatobiliary clearance.[5][6] | Demonstrates enhanced accumulation within the tumor tissue itself. While systemic clearance patterns are similar to other peptides, its unique mechanism leads to a higher concentration within the tumor microenvironment.[4] |
| Primary Application | Primarily utilized in PET imaging for non-invasive visualization of integrin expression.[5] | Employed to enhance the delivery of conjugated or co-administered therapeutic agents and imaging probes deep into solid tumors.[1][4] |
Quantitative Biodistribution Data
The following tables summarize the biodistribution of radiolabeled this compound and a representative labeled iRGD peptide in preclinical tumor models. It is crucial to note that the data are from separate studies with different labels and imaging modalities, which may influence the quantitative values. However, the data provides a valuable insight into the general distribution patterns of each peptide.
Table 1: Biodistribution of [¹⁸F]this compound in U87MG Glioblastoma Xenograft Model
Data presented as percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ | 20 min post-injection | 60 min post-injection | 120 min post-injection |
| Tumor | 2.1 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 |
| Blood | 1.5 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Liver | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.3 ± 0.2 |
| Kidneys | 10.1 ± 1.5 | 5.2 ± 0.8 | 2.9 ± 0.5 |
| Spleen | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
Source: Adapted from a study on 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging.[7]
Table 2: Biodistribution of iRGD-ZW800 (Fluorescently Labeled) in A549 Lung Cancer Xenograft Model
Data presented as fluorescence intensity ratio of organ to muscle at 96 hours post-injection.
| Organ | Tumor-to-Muscle Ratio |
| Tumor | 8.5 ± 1.2 |
| Heart | 1.2 ± 0.3 |
| Lungs | 1.5 ± 0.4 |
| Spleen | 1.1 ± 0.2 |
| Liver | 2.1 ± 0.5 |
| Kidneys | 2.5 ± 0.6 |
Source: Adapted from a study on enhanced tumor targeting and penetration of fluorophores via iRGD peptide conjugation.[8]
Note on Data Interpretation: The higher tumor-to-muscle ratio for iRGD-ZW800 at a later time point (96h) suggests prolonged retention and accumulation within the tumor, a characteristic feature of its enhanced penetration and binding. Direct comparison of absolute uptake values between the two tables is not recommended due to the differences in experimental design.
Experimental Protocols
Peptide Synthesis and Radiolabeling
This compound Synthesis and ¹⁸F-Labeling:
The synthesis of this compound typically involves solid-phase peptide synthesis of the cyclic RGD peptide, followed by conjugation with a protected sugar amino acid.[2][3] For radiolabeling with Fluorine-18 for PET imaging, a common method involves the use of a prosthetic group like 4-nitrophenyl-2-[¹⁸F]fluoropropionate.[2][3]
-
Peptide Synthesis: The cyclic peptide c(RGDfK) is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Glycosylation: A protected sugar amino acid, derived from galactose, is conjugated to the peptide.
-
Prosthetic Group Synthesis: The radiolabeling precursor, 4-nitrophenyl-2-[¹⁸F]fluoropropionate, is synthesized from [¹⁸F]fluoride.
-
Radiolabeling: The glycopeptide is acylated with the [¹⁸F]-labeled prosthetic group.
-
Purification: The final product, [¹⁸F]this compound, is purified using high-performance liquid chromatography (HPLC).[2][3]
iRGD Synthesis and Labeling:
The iRGD peptide (sequence: CRGDKGPDC) is also synthesized using standard Fmoc-based solid-phase peptide chemistry.[8]
-
Linear Peptide Assembly: The protected linear peptide sequence is assembled on a resin.
-
Cyclization: Disulfide bond formation between the two cysteine residues is achieved on the solid support.
-
Labeling: For fluorescent imaging, a near-infrared fluorophore such as ZW800-1 NHS ester can be conjugated to the N-terminus of the peptide. For radiolabeling, a chelator like DOTA can be conjugated to the peptide for subsequent labeling with a radionuclide.
-
Deprotection and Purification: The final labeled peptide is deprotected and purified by HPLC.[8]
In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the biodistribution of a radiolabeled peptide in tumor-bearing mice.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: Human cancer cells (e.g., U87MG glioblastoma, A549 lung cancer) are cultured and subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: A defined amount of the radiolabeled peptide (e.g., 3.7 MBq of ¹⁸F-labeled peptide) is injected intravenously via the tail vein.
-
PET/CT or Fluorescence Imaging (Optional): At various time points post-injection (e.g., 30, 60, 120 minutes for PET; or longer for fluorescence), mice can be anesthetized and imaged to visualize the in vivo distribution of the tracer.
-
Ex Vivo Biodistribution: At the end of the imaging study or at predetermined time points, mice are euthanized.
-
Organ Harvesting: Blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and the radioactivity or fluorescence is measured using a gamma counter or a fluorescence imaging system, respectively.
-
Data Analysis: The uptake in each organ is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also calculated to assess targeting specificity.
Visualizing the Mechanisms
The distinct mechanisms of this compound and iRGD can be visualized to better understand their in vivo behavior.
Caption: this compound targeting mechanism.
References
- 1. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 18F-FDG PET/CT imaging with different dual time 18F-FDG PET/CT with forced diuresis in clinical diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and radiation dosimetry of the integrin marker 18F-RGD-K5 determined from whole-body PET/CT in monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution and pharmacokinetics of the alphavbeta3-selective tracer 18F-galacto-RGD in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex-vivo biodistribution and micro-PET/CT imaging of 18F-FDG, 18F-FLT, 18F-FMISO, and 18F-AlF-NOTA-PRGD2 in a prostate tumor-bearing nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-step radiosynthesis of 18F-AlF-NOTA-RGD2 for tumor angiogenesis PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Specificity of Galacto-RGD Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galacto-RGD's in vivo binding specificity against other targeting ligands, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in structured tables for clear comparison.
The arginine-glycine-aspartic acid (RGD) peptide sequence is a well-established motif for targeting integrins, a family of cell adhesion receptors involved in a myriad of physiological and pathological processes, including angiogenesis and tumor metastasis.[1][2][3] this compound, a glycosylated cyclic RGD peptide, has emerged as a promising candidate for targeted drug delivery and molecular imaging due to its favorable pharmacokinetic properties and specific binding to αvβ3 integrin.[1][2][4] This guide evaluates the in vivo specificity of this compound binding, providing a comparative analysis with other RGD-based probes.
Comparative Analysis of Binding Affinity and Tumor Uptake
The efficacy of a targeting ligand is determined by its binding affinity to the target receptor and its ability to accumulate at the target site in a complex in vivo environment. The following tables summarize the in vitro binding affinities (IC50 values) and in vivo tumor uptake of this compound in comparison to other RGD peptides.
Table 1: In Vitro Binding Affinity of RGD Peptides for αvβ3 Integrin
| Peptide | IC50 (nM) | Cell Line | Reference |
| [¹⁸F]this compound | 404 ± 38 | U87MG | [5] |
| FP-SRGDyK | 485 ± 42 | U87MG | [5] |
| FP-SRGD2 (dimer) | 79.6 ± 8.8 | U87MG | [5] |
| FP-PRGD2 (dimer) | 51.8 ± 4.6 | U87MG | [5] |
| FB-SRGD2 (dimer) | 60.2 ± 5.4 | U87MG | [5] |
| RGD2 (dimer) | 79.2 ± 4.2 | U87MG | [6] |
| FPTA-RGD2 (dimer) | 144 ± 6.5 | U87MG | [6] |
Table 2: In Vivo Tumor Uptake of ¹⁸F-Labeled RGD Peptides in U87MG Xenograft Model (%ID/g)
| Tracer | 20 min p.i. | 60 min p.i. | 120 min p.i. | Reference |
| [¹⁸F]this compound | 2.1 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 | [5] |
| [¹⁸F]FP-SRGDyK | 1.9 ± 0.2 | 1.5 ± 0.2 | 1.0 ± 0.1 | [5] |
| [¹⁸F]FP-SRGD2 (dimer) | - | - | - | [5] |
| [¹⁸F]FP-PRGD2 (dimer) | - | - | - | [5] |
| [¹⁸F]FB-SRGD2 (dimer) | 4.2 ± 0.2 | 2.3 ± 0.3 | 1.7 ± 0.3 | [5] |
Table 3: Biodistribution of [¹⁸F]this compound in Cancer Patients (SUV)
| Organ | SUVmean | Reference |
| Liver | 4.0 | [7][8][9] |
| Spleen | Intermediate Uptake | [7][8] |
| Intestines | Intermediate Uptake | [7][8] |
| Kidneys | Prominent Uptake | [7][8] |
| Bladder | Prominent Uptake | [7][8] |
| Tumors | 1.2 - 9.0 | [10][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: this compound binds to integrin αvβ3, initiating downstream signaling.
Caption: Workflow for assessing in vivo specificity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the in vivo specificity of this compound.
In Vitro Competitive Cell-Binding Assay
This assay determines the binding affinity (IC50) of a ligand for its receptor.
Objective: To quantify the concentration of this compound required to inhibit 50% of the binding of a radiolabeled standard ligand to αvβ3 integrin-expressing cells.
Materials:
-
U87MG human glioblastoma cells (αvβ3-positive)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, 1% BSA)
-
[¹²⁵I]-Echistatin (a known αvβ3-specific radioligand)
-
Unlabeled this compound and other competitor peptides
-
96-well plates
-
Gamma counter
Procedure:
-
Seed U87MG cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add increasing concentrations of unlabeled this compound or other competitor peptides to the wells.
-
Add a constant concentration of [¹²⁵I]-Echistatin to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-3 hours).
-
Wash the cells multiple times with cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
The data is then analyzed using nonlinear regression to determine the IC50 value.[5][6]
In Vivo Biodistribution Studies
These studies assess the distribution and accumulation of a radiolabeled compound in various organs and tissues over time.
Objective: To determine the pharmacokinetic profile and tumor-targeting efficiency of [¹⁸F]this compound.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with U87MG xenografts)
-
[¹⁸F]this compound
-
Anesthesia
-
Gamma counter or PET scanner
Procedure:
-
Inject a known amount of [¹⁸F]this compound intravenously into the tumor-bearing animals.[5]
-
At various time points post-injection (p.i.), euthanize a cohort of animals.[5]
-
Dissect and collect major organs and tissues (e.g., tumor, blood, muscle, liver, kidneys, spleen, heart, lungs).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).[5]
-
For PET imaging studies, animals are anesthetized and placed in the scanner at different time points p.i. to acquire images.[10][11] Regions of interest (ROIs) are drawn on the images to quantify tracer uptake, often expressed as Standardized Uptake Values (SUV).[10][11]
In Vivo Competitive Inhibition (Blocking) Study
This experiment is a critical validation of target-specific binding in vivo.
Objective: To demonstrate that the accumulation of [¹⁸F]this compound in the tumor is receptor-mediated.
Procedure:
-
A group of tumor-bearing animals is pre-injected with a large excess of unlabeled ("cold") RGD peptide a short time before the administration of [¹⁸F]this compound.[12]
-
A control group receives only [¹⁸F]this compound.
-
Biodistribution or PET imaging is then performed as described above.
-
A significant reduction in tumor uptake of [¹⁸F]this compound in the pre-treated group compared to the control group indicates specific binding to the target receptor.[12]
Conclusion
The available data consistently demonstrates that this compound exhibits specific binding to αvβ3 integrin in vivo.[10][11][13] While monomeric this compound shows moderate tumor uptake, its favorable biodistribution with rapid renal clearance leads to high tumor-to-background ratios, enabling clear visualization of αvβ3 expression.[1][10][11] Comparative studies with dimeric and multimeric RGD peptides suggest that while these larger constructs can achieve higher tumor accumulation, the optimization of linkers and overall molecular structure is critical to maintain favorable pharmacokinetics.[5][13][14] The methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of targeting ligands like this compound, facilitating the development of more effective targeted therapies and diagnostic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Radiolabelled RGD peptides and peptidomimetics for tumour targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Biodistribution and pharmacokinetics of the alphavbeta3-selective tracer 18F-galacto-RGD in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Galacto-RGD: A Procedural Guide
The proper disposal of Galacto-RGD, a glycopeptide often used in research, is critical for maintaining laboratory safety and environmental compliance. Disposal procedures are dictated by the state of the compound—whether it is non-radioactive, radiolabeled, or biologically contaminated. Adherence to institutional and local regulations is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in various laboratory settings.
Pre-Disposal Handling and Storage
Proper storage is the first step in safe chemical management. Lyophilized peptides and solutions have different storage requirements to ensure their stability and prevent degradation. Before use, always allow the product vial to equilibrate to room temperature to reduce moisture uptake.
| Parameter | Lyophilized this compound | This compound in Solution |
| Short-Term Storage | -20°C (1–2 weeks) | 4°C (up to one week) |
| Long-Term Storage | -20°C or preferably -80°C[1] | -20°C or -80°C (aliquoted)[1] |
| Key Considerations | Store away from bright light and moisture.[1] | Use sterile buffers (pH 5–6).[1] Avoid repeated freeze-thaw cycles by aliquoting.[1] |
Personal Protective Equipment (PPE)
Regardless of the waste stream, appropriate PPE must be worn when handling this compound and its associated waste.
-
Standard PPE: Safety goggles, a standard lab coat, and chemical-resistant gloves are mandatory.
-
For Radiolabeled this compound: In addition to standard PPE, follow all institutional guidelines for handling radioactive materials, which may include dosimetry badges and additional shielding.
Step-by-Step Disposal Procedures
The correct disposal path for this compound depends on its use in the laboratory. The flowchart below illustrates the decision-making process, followed by detailed protocols for each waste stream.
Scenario 1: Non-Radioactive, Non-Biohazardous this compound (Chemical Waste)
This procedure applies to unused, non-contaminated this compound powder, solutions, and associated labware (e.g., pipette tips, tubes).
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and contaminated disposables (e.g., weighing papers, gloves) in a dedicated, sealed hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing this compound in a leak-proof hazardous liquid waste container.[2] Do not dispose of this chemical down the drain.[2]
-
Empty Containers: Triple-rinse the original container with a suitable solvent. Collect the rinsate as hazardous liquid waste.[2] Deface the original label before disposing of the rinsed container.[2]
-
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents ("this compound Waste"). Use the official hazardous waste tags provided by your institution's Environmental Health and Safety (EHS) department.
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's EHS department.
Scenario 2: Radiolabeled this compound ([¹⁸F]this compound)
Waste contaminated with radiolabeled this compound must be managed according to radiation safety protocols. The primary disposal method for short-lived isotopes like Fluorine-18 (¹⁸F, half-life ≈ 110 minutes) is decay-in-storage.
-
Waste Segregation:
-
Collect all solid and liquid waste contaminated with [¹⁸F]this compound in designated radioactive waste containers.
-
Separate waste based on physical form (e.g., sharps, liquids, solids) as required by your institution's Radiation Safety Officer (RSO).
-
-
Labeling: Label each container clearly with "Radioactive Waste," the isotope (¹⁸F ), the initial date of storage, and the activity level.[3]
-
Decay-in-Storage:
-
Store the waste in a designated and shielded radioactive decay area.[3]
-
Allow the material to decay for a minimum of 10 half-lives (for ¹⁸F, this is approximately 1,100 minutes or about 18.5 hours). The exact duration should be determined by your RSO.
-
-
Verification and Final Disposal:
-
After the decay period, survey the waste container with a radiation survey meter to ensure its radioactivity is indistinguishable from background levels.[3]
-
Once confirmed, deface all radioactive symbols and labels. The waste can then be disposed of as either chemical or biohazardous waste, depending on its other properties.[3]
-
Scenario 3: Biologically Contaminated this compound (Biohazardous Waste)
This applies to this compound waste from cell culture experiments or other biological applications (e.g., used media, flasks, plates). This waste must be decontaminated before disposal.
-
Decontamination:
-
Liquid Waste: Treat liquid waste containing viable biological agents with an appropriate chemical disinfectant (e.g., bleach) or by autoclaving.[4]
-
Solid Waste: Collect solid lab waste (flasks, petri dishes, gloves) in autoclave bags marked with the biohazard symbol.[4] For sharp items, use a designated sharps container.[4] Autoclave the waste to render it non-viable.[4]
-
-
Disposal:
-
Autoclaved Liquid: After autoclaving, innocuous liquid waste can typically be disposed of down the laboratory drain, followed by flushing with ample water.[4] Do not pour liquefied agar (B569324) down the sink.[4]
-
Autoclaved Solid: Once autoclaved and rendered non-infectious, solid waste can often be disposed of in the regular solid waste stream.[4] Ensure the waste is placed in a secondary container as per institutional policy.[5]
-
-
Mixed Waste (Biohazardous and Radioactive): If the waste is both biologically contaminated and radiolabeled, it must be handled as mixed waste. The standard procedure is to first let the radioactivity decay to background levels as described in Scenario 2, and then decontaminate the material via autoclaving as described here. Always consult your institution's EHS and RSO for specific mixed-waste protocols.
References
Personal protective equipment for handling Galacto-RGD
Essential Safety and Handling Guide for Galacto-RGD
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, handling, storage, and disposal are based on best practices for handling peptide compounds, including those that may be radiolabeled.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing, particularly during the initial reconstitution of lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides. It is advisable to change gloves immediately if they become contaminated. |
| Respiratory Protection | Respirator or Fume Hood | Recommended when handling the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a well-ventilated area or under a fume hood. |
Physical and Chemical Properties
While a comprehensive experimental dataset for this compound is not publicly available, the following table includes computed data from publicly accessible chemical databases.
| Property | Value |
| Molecular Formula | C₃₇H₅₅FN₁₀O₁₃ |
| Molecular Weight | 866.9 g/mol |
| Monoisotopic Mass | 866.3938 g/mol |
| Hydrogen Bond Donor Count | 16 |
| Hydrogen Bond Acceptor Count | 18 |
| Rotatable Bond Count | 15 |
| Topological Polar Surface Area | 443 Ų |
Note: These properties are computationally derived and should be used for estimation purposes only.
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.
-
Equilibration : Allow the container of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the product.
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust. A fume hood or a balance with a draft shield is recommended.
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing. Gentle vortexing or inversion is typically sufficient for solubilization.
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent. Dispose of all contaminated disposables in the designated waste stream.
Storage of this compound:
-
Lyophilized Powder : For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light.
-
In Solution : If stored in solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below. The stability of peptides in solution is generally lower than in the lyophilized state.
Disposal Plan
The disposal of this compound and associated waste must adhere to institutional, local, and national regulations for chemical and, if applicable, radioactive waste.
Waste Segregation and Disposal Protocol:
-
Unused Product : Unused or expired this compound, in either solid or solution form, should be disposed of as chemical waste.
-
Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Radiolabeled this compound : If working with a radiolabeled version of this compound (e.g., containing ¹⁸F), all waste must be handled and disposed of according to radiation safety protocols. This includes segregation into appropriate radioactive waste containers for decay-in-storage or collection by the institution's radiation safety office. Solid radioactive waste should be held for decay for a period of at least 10 half-lives of the radionuclide before being disposed of as regular waste, provided the radiation level is indistinguishable from background.[1]
Experimental Protocols
While specific toxicity data for this compound is not available, the following are general and widely used in vitro experimental protocols for assessing the toxicity of peptides.[2]
Hemolysis Assay
This assay determines the lytic effect of a peptide on red blood cells.
-
Preparation of Red Blood Cells (RBCs) : Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the pellet with phosphate-buffered saline (PBS) several times.
-
Incubation : Prepare a suspension of RBCs in PBS. Add varying concentrations of the peptide to the RBC suspension.
-
Controls : Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., Triton X-100) as a positive control (100% hemolysis).
-
Incubation : Incubate the samples at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation : Centrifuge the samples to pellet intact RBCs.
-
Measurement : Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation : Calculate the percentage of hemolysis for each peptide concentration relative to the controls.
LDH Release Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells.
-
Cell Culture : Plate mammalian cells in a 96-well plate and grow to a suitable confluency.
-
Treatment : Treat the cells with varying concentrations of the peptide.
-
Controls : Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control.
-
Incubation : Incubate the plate at 37°C in a CO₂ incubator for a predetermined period.
-
Sample Collection : After incubation, centrifuge the plate and collect the supernatant.
-
LDH Reaction : Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 490 nm) to determine the amount of formazan (B1609692) produced, which is proportional to the amount of LDH released.
-
Calculation : Determine the percentage of cytotoxicity based on the LDH released from treated cells compared to the controls.
MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture : Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment : Expose the cells to different concentrations of the peptide.
-
Incubation : Incubate the cells for a specified duration (e.g., 24-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm).
-
Calculation : Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells.
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound from preparation to clean-up.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
